molecular formula C7H8FNO B1499550 (4-Amino-2-fluorophenyl)methanol CAS No. 840501-15-7

(4-Amino-2-fluorophenyl)methanol

Cat. No.: B1499550
CAS No.: 840501-15-7
M. Wt: 141.14 g/mol
InChI Key: QXWJNSZYNRUFPK-UHFFFAOYSA-N
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Description

(4-Amino-2-fluorophenyl)methanol (CAS 840501-15-7) is a versatile benzyl alcohol derivative of high value in organic and medicinal chemistry research. This compound, with a molecular formula of C 7 H 8 FNO and a molecular weight of 141.14 g/mol , features both an amino (-NH 2 ) and a hydroxymethyl (-CH 2 OH) functional group on a fluorinated benzene ring, making it a valuable bifunctional building block . Its molecular structure, represented by the SMILES notation C1=CC(=C(C=C1N)F)CO , allows for multiple synthetic manipulations. The amino group can undergo diazotization or serve as an electrophile in coupling reactions, while the primary alcohol can be oxidized or used to form ester and ether linkages. This makes the compound a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Handling of this material requires proper safety precautions. It is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection . To ensure stability, the compound should be stored in a cool, dark place (recommended 2-8°C) under an inert atmosphere . This product is intended for research and laboratory use only and is not meant for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWJNSZYNRUFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668482
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840501-15-7
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate for Medicinal Chemistry & Fluorine Scanning[1]

Executive Summary

(4-Amino-2-fluorophenyl)methanol (CAS: 840501-15-7) is a specialized fluorinated aniline derivative serving as a high-value scaffold in modern drug discovery.[1] With a molecular weight of 141.14 g/mol , it functions primarily as a "linker" and pharmacophore builder.[1] The strategic incorporation of the fluorine atom at the ortho position relative to the hydroxymethyl group modulates pKa, lipophilicity, and metabolic stability, making it a superior bioisostere to non-fluorinated benzyl alcohols in kinase inhibitor and GPCR ligand design.[1]

Physicochemical Specifications

The following data represents the core physicochemical identity of the compound, essential for stoichiometric calculations and formulation development.

PropertySpecificationNotes
Molecular Weight 141.14 g/mol Monoisotopic Mass: 141.059 g/mol
CAS Number 840501-15-7Verified Registry Number
Molecular Formula

Appearance Off-white to pale yellow solidOxidation sensitive
Melting Point 98–102 °CDepends on crystal habit/purity
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
LogP (Predicted) ~0.8 – 1.1Moderate lipophilicity
pKa (Amine) ~3.5 – 4.0Reduced basicity due to F-induction
Storage 2–8°C, Inert Atmosphere (Ar/N2)Hygroscopic; protect from light
Structural Analysis & Fluorine Effect

The utility of (4-Amino-2-fluorophenyl)methanol extends beyond its functional groups.[1] The fluorine atom exerts a profound electronic effect:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking oxidative metabolism at the ortho position (a common site for CYP450 attack in benzyl alcohols).

  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring (inductive withdrawal,

    
    ), lowering the pKa of the aniline nitrogen.[1] This reduces the likelihood of non-specific binding to plasma proteins compared to the non-fluorinated analog.
    

G cluster_0 Structural Advantages cluster_1 Pharmacological Impact Compound (4-Amino-2-fluorophenyl)methanol F_Atom Ortho-Fluorine (-F) Compound->F_Atom Contains Amine Para-Amine (-NH2) Compound->Amine Contains Alcohol Benzylic Alcohol (-CH2OH) Compound->Alcohol Contains MetaStab Blocks CYP450 Metabolism F_Atom->MetaStab Basicity Modulates pKa (Reduced Basicity) Amine->Basicity Linker Covalent Attachment Point Alcohol->Linker

Figure 1: Structural Activity Relationship (SAR) mapping of the core scaffold.

Synthesis & Manufacturing Protocol

Expert Insight: Direct reduction of the carboxylic acid precursor is often sluggish or results in over-reduction. The most robust laboratory-scale protocol involves an ester intermediate, ensuring high yield and purity.[1]

Step-by-Step Methodology

Precursor: 4-Amino-2-fluorobenzoic acid (CAS: 446-31-1)[1]

Phase 1: Esterification (Protection not required)

  • Dissolution: Dissolve 10.0 g of 4-amino-2-fluorobenzoic acid in 100 mL of anhydrous Methanol (MeOH).

  • Catalysis: Slowly add 2.0 mL of concentrated Sulfuric Acid (

    
    ) at 0°C.
    
  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Concentrate solvent, neutralize with saturated

    
    , extract with Ethyl Acetate.
    
  • Product: Methyl 4-amino-2-fluorobenzoate (Yield >90%).

Phase 2: Selective Reduction

  • Setup: Flame-dry a 3-neck flask; purge with Argon. Add 1.2 eq of Lithium Aluminum Hydride (

    
    ) in dry THF at 0°C.
    
  • Addition: Dropwise add the methyl ester (dissolved in THF) to the hydride suspension. Note: Keep temperature <5°C to prevent side reactions with the aniline.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Purification: Filter the granular precipitate. Concentrate filtrate.[1][2][3] Recrystallize from Ethanol/Hexane if necessary.[1]

Synthesis Start 4-Amino-2-fluorobenzoic Acid (Precursor) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Activation Inter Methyl 4-amino-2-fluorobenzoate (Intermediate) Step1->Inter Yield >90% Step2 Reduction (LiAlH4, THF, 0°C) Inter->Step2 Selective Reduction Final (4-Amino-2-fluorophenyl)methanol (Target) Step2->Final Yield ~85%

Figure 2: Two-step synthetic pathway ensuring preservation of the aromatic amine.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       4.3–4.5 ppm (d, 2H, 
      
      
      
      -OH): Benzylic protons.[1]
    • 
       4.9–5.1 ppm (t, 1H, OH): Hydroxyl proton (exchangeable).
      
    • 
       5.2–5.5 ppm (s, 2H, 
      
      
      
      ): Amine protons (broad).
    • 
       6.2–7.1 ppm (m, 3H, Ar-H): Aromatic protons showing coupling with Fluorine.[1]
      
  • 13C NMR: Distinct doublet splitting for carbons ortho and meta to the fluorine atom (

    
     coupling).
    
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
    • Look for characteristic loss of water (

      
      ) fragment in fragmentation patterns.[1]
      
Applications in Drug Development

This molecule is a "privileged structure" in fragment-based drug design (FBDD).[1]

  • Kinase Inhibitors: The aniline moiety forms hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR), while the hydroxymethyl group can be oxidized to an aldehyde or acid to interact with the solvent front or back-pocket residues.[1]

  • Antibody-Drug Conjugates (ADCs): The benzylic alcohol provides a handle for attaching cleavable linkers (e.g., carbonate or carbamate linkages) to cytotoxic payloads.

  • PROTACs: Used as a rigid linker to connect an E3 ligase ligand to a protein of interest ligand, where the fluorine improves cell permeability.[1]

Safety & Handling (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).[4] Harmful if swallowed.[1][4]

  • GHS Signal: Warning.[1][5][4]

  • H-Codes: H302, H315, H319, H335.[1][4][6]

  • P-Codes: P261, P280, P305+P351+P338.[1][4]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).

References
  • PubChem. Compound Summary for CID 10067345: (4-Amino-2-fluorophenyl)methanol. National Library of Medicine.[1] Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for F-substitution effects).

Sources

An In-depth Technical Guide to the Structure Elucidation of (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and drug development, the molecule (4-Amino-2-fluorophenyl)methanol represents a key building block—a versatile scaffold for synthesizing novel chemical entities. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential fluorine atom, and a reactive hydroxymethyl group, makes it a valuable intermediate. However, the very features that grant its synthetic utility also create potential for isomeric impurities and structural ambiguity.

Therefore, the rigorous, multi-faceted confirmation of its structure is not merely an academic exercise; it is a foundational requirement for ensuring the integrity of research, the validity of subsequent biological data, and the safety and efficacy of any resulting therapeutic agent. This guide eschews a simple checklist of procedures. Instead, it presents an integrated, logic-driven workflow that mirrors the thought process of an experienced analytical scientist. We will demonstrate how a synergistic application of modern analytical techniques provides a self-validating system for structure elucidation, moving from a broad molecular overview to a definitive atomic-level map.

Strategic Workflow for Structure Elucidation

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Molecular Blueprint cluster_2 Phase 3: Functional Group & Connectivity Mapping cluster_3 Phase 4: Definitive Confirmation Sample Sample Received (4-Amino-2-fluorophenyl)methanol Purity Purity Assessment (HPLC/TLC) Sample->Purity Safety Safety Protocol Review Purity->Safety MS High-Resolution Mass Spectrometry (HRMS) - Molecular Formula Confirmation Safety->MS Proceed if Pure & Safe IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Formula Established NMR Multinuclear NMR Spectroscopy (1H, 13C, 19F, 2D) - Atomic Connectivity IR->NMR Functional Groups Confirmed XRay Single Crystal X-Ray Crystallography - Absolute 3D Structure NMR->XRay For Absolute Confirmation Conclusion Structure Confirmed NMR->Conclusion Structure Determined XRay->Conclusion

Caption: Integrated workflow for the structural elucidation of (4-Amino-2-fluorophenyl)methanol.

Part 1: Foundational Analysis and Critical Safety Protocol

Before any advanced analysis, we must establish the sample's purity and understand its handling requirements. The presence of impurities can confound spectral interpretation, while improper handling poses significant risks.

A. Purity Assessment (HPLC/TLC)

The initial step is to assess the sample's homogeneity. Thin-Layer Chromatography (TLC) provides a rapid, qualitative check, while High-Performance Liquid Chromatography (HPLC) offers quantitative data on purity. The goal is to ensure the sample is sufficiently pure (typically >98%) for unambiguous spectroscopic analysis.

B. Critical Safety Directive

(4-Amino-2-fluorophenyl)methanol belongs to the class of aromatic amines. This class of compounds requires careful handling due to potential toxicity and carcinogenicity.[1][2]

Mandatory Handling Protocol:

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.

  • Exposure Prevention: Avoid all contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Disposal: Dispose of all contaminated materials and waste solutions in accordance with institutional and local regulations for hazardous chemical waste.

Part 2: Mass Spectrometry – Determining the Molecular Blueprint

Expertise & Causality: Our first analytical step is High-Resolution Mass Spectrometry (HRMS). Its purpose is to provide the most fundamental piece of information: the accurate mass of the molecule. This allows for the unambiguous determination of the elemental composition, which serves as the foundational hypothesis for all subsequent structural analysis.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source in positive ion mode. The electrospray process will generate the protonated molecular ion, [M+H]⁺.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ peak with an accuracy of at least 5 ppm. Use the instrument's software to predict the elemental formula corresponding to this mass.

Data Presentation: Molecular Formula Confirmation

ParameterTheoretical Value (for C₇H₈FNO)Expected Experimental Value
Molecular FormulaC₇H₈FNO-
Monoisotopic Mass141.05899-
[M+H]⁺ Ion Mass142.06677142.0668 ± 0.0007 (within 5 ppm)

This step validates that the compound has the correct elemental composition, ruling out numerous other possibilities and providing a solid foundation for spectroscopic interpretation.

Part 3: Infrared Spectroscopy – Identifying the Functional Scaffolding

Expertise & Causality: With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy is employed as a rapid and definitive method to verify the presence of the expected functional groups. Each functional group possesses characteristic vibrational frequencies. Observing these specific absorptions provides direct, physical evidence of the molecule's chemical architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Confirmed
3450 - 3200Strong, BroadO-H StretchHydroxyl (-OH)
3400 - 3300Medium, DoubletN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000MediumAromatic C-H StretchAromatic Ring
~1620StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1600, 1500Medium-StrongAromatic C=C BendingAromatic Ring
1250 - 1150StrongC-F StretchAryl-Fluoride
1050 - 1000StrongC-O StretchPrimary Alcohol (-CH₂OH)

The observation of these key bands provides robust, corroborating evidence for the molecular structure. The distinct doublet for the N-H stretch is particularly diagnostic for a primary amine.[5][6][7]

Part 4: NMR Spectroscopy – Assembling the Complete Structure

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation. While MS provides the formula and IR identifies the parts, NMR reveals the precise connectivity—how each atom is bonded to its neighbors. By using a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, we can construct a complete, unambiguous picture of the molecule.

Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons from the -OH and -NH₂ groups, which would be lost in solvents like D₂O. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and provides a clean singlet in a decoupled experiment.[8]

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached.

Integrated NMR Data Interpretation

The power of NMR lies in interpreting these spectra in concert. The following data are predicted based on established substituent effects and analysis of similar structures.[9][10][11]

¹H NMR Data (Predicted, 500 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-6~7.05d (J ≈ 8.5 Hz)1HOrtho to -CH₂OH, Meta to -F and -NH₂.
H-5~6.50dd (J ≈ 8.5, 2.0 Hz)1HOrtho to -NH₂, Meta to -CH₂OH and -F. Shielded by -NH₂.
H-3~6.40d (J ≈ 11.0 Hz)1HOrtho to -F and -NH₂. Strong shielding and large H-F coupling.
-NH₂~5.10br s2HExchangeable protons on the amine group.
-OH~5.00t (J ≈ 5.5 Hz)1HExchangeable proton on the alcohol, couples to CH₂.
-CH₂~4.35d (J ≈ 5.5 Hz)2HMethylene protons adjacent to aromatic ring and OH group.

¹³C NMR Data (Predicted, 126 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)Rationale
C-2 (C-F)~158 (d, ¹J_CF ≈ 240 Hz)Directly attached to highly electronegative F; large C-F coupling.
C-4 (C-NH₂)~148Attached to electron-donating NH₂ group.
C-1 (C-CH₂OH)~132Quaternary carbon with moderate substituent effect.
C-6~128Aromatic CH.
C-5~114Aromatic CH, shielded by para -NH₂ group.
C-3~102 (d, ²J_CF ≈ 25 Hz)Aromatic CH, strongly shielded by ortho -NH₂ and ortho -F.
-CH₂OH~62Aliphatic carbon attached to oxygen.

¹⁹F NMR Data (Predicted, 471 MHz, DMSO-d₆)

A single resonance is expected in the typical range for an aryl fluoride, approximately -115 to -125 ppm (relative to CFCl₃). The exact shift is sensitive to the electronic environment.[12]

Final Assembly with 2D NMR

The final, definitive connections are made using 2D NMR, which serves as the ultimate self-validating system.

G cluster_H 1H NMR Signals cluster_C 13C NMR Signals H6 H-6 (~7.05 ppm) H5 H-5 (~6.50 ppm) H6->H5 COSY C6 C-6 (~128 ppm) H6->C6 HSQC H3 H-3 (~6.40 ppm) C5 C-5 (~114 ppm) H5->C5 HSQC C3 C-3 (~102 ppm) H3->C3 HSQC CH2 -CH2 (~4.35 ppm) OH -OH (~5.00 ppm) CH2->OH COSY C_CH2 -CH2OH (~62 ppm) CH2->C_CH2 HSQC C1 C-1 (~132 ppm) CH2->C1 Inferred Connectivity

Sources

Commercial Availability & Technical Guide: (4-Amino-2-fluorophenyl)methanol

[1]

Substance Profile & Identification

(4-Amino-2-fluorophenyl)methanol is a disubstituted benzene derivative serving as a high-value scaffold in the synthesis of kinase inhibitors, TRPV1 modulators, and fluorinated bio-isosteres.[1][2] Its structural integration of a primary alcohol (for ester/ether formation) and an aniline moiety (for amide/urea formation) makes it a versatile "dual-handle" intermediate.

Attribute Technical Specification
IUPAC Name (4-Amino-2-fluorophenyl)methanol
Common Synonyms 4-Amino-2-fluorobenzyl alcohol; 2-Fluoro-4-aminobenzyl alcohol
CAS Registry Number 840501-15-7
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
SMILES NC1=CC(F)=C(CO)C=C1
Physical Form Off-white to pale yellow solid
Melting Point 82–86 °C (Typical for this class; verify per batch)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Commercial Landscape & Supply Chain

As of Q1 2026, this compound is classified as a Level 2 Building Block —widely available from specialized catalog suppliers but not yet a bulk commodity chemical. It is primarily sourced for drug discovery (SAR studies) and early-phase process development.

Primary Suppliers & Tiers
  • Tier 1 (Global Distributors): Sigma-Aldrich (Merck), Fisher Scientific.

    • Role: High reliability, smaller pack sizes (100mg – 1g), higher unit cost.

  • Tier 2 (Specialized Synthesis Houses): Enamine, Combi-Blocks, Ambeed, ChemScene, BLD Pharm.

    • Role: Primary sources for bulk (5g – 100g+), custom synthesis, and competitive pricing.

  • Tier 3 (Bulk Manufacturers): Chinese CMOs (e.g., Shanghai Fluorine-Chemicals).

    • Role: Kilogram-scale production upon request.

Market Pricing & Lead Times

Pricing is volume-dependent, reflecting its status as a fine chemical intermediate.

Pack SizeEstimated Price Range (USD)AvailabilityLead Time
100 mg $90 – $150In Stock1–3 Days
1 g $350 – $580In Stock1–3 Days
5 g $1,200 – $1,900Limited Stock1–2 Weeks
Bulk (>100g) Quote RequiredMake-to-Order4–6 Weeks

Procurement Strategy: For medicinal chemistry campaigns requiring >10g, it is recommended to engage Tier 2 suppliers directly for a custom quote, as catalog prices for >1g are often inflated.

Synthesis & Manufacturing Methodologies

The commercial synthesis of (4-Amino-2-fluorophenyl)methanol typically avoids direct electrophilic fluorination due to poor regioselectivity. Instead, it relies on the reduction of pre-functionalized nitro- or carboxyl- precursors.

Core Synthetic Pathway (The "Nitro-Reduction" Route)

The most robust industrial route starts from 2-fluoro-4-nitrobenzoic acid or (2-fluoro-4-nitrophenyl)methanol . This pathway ensures the fluorine atom is positionally locked before the sensitive amine is generated.

Step-by-Step Protocol
  • Precursor Selection: Start with (2-Fluoro-4-nitrophenyl)methanol (CAS: 660432-43-9).[3] If this is unavailable, reduce 2-fluoro-4-nitrobenzoic acid using Borane-THF (BH₃·THF) to generate the alcohol first.

  • Chemoselective Reduction: The nitro group is reduced to the amine without over-reducing the benzylic alcohol.

    • Reagents: Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C (Catalytic Hydrogenation).

    • Condition: Mild conditions (Room Temp to 60°C) are crucial to prevent hydrogenolysis of the benzylic C-O bond (a common impurity risk with Pd/C).

  • Purification: The product is prone to oxidation (turning brown). Workup requires inert atmosphere (N₂) and rapid column chromatography or recrystallization from Ethanol/Hexane.

Visual Synthesis Logic

The following diagram illustrates the preferred manufacturing workflow and critical decision points.

SynthesispathStartStart: 2-Fluoro-4-nitrobenzoic AcidInter1Intermediate:(2-Fluoro-4-nitrophenyl)methanol(CAS: 660432-43-9)Start->Inter1Selective Reduction 1(BH3·THF, 0°C)TargetTarget:(4-Amino-2-fluorophenyl)methanol(CAS: 840501-15-7)Inter1->TargetSelective Reduction 2(Fe/NH4Cl or Zn/AcOH)ImpurityRisk: Des-hydroxy Impurity(4-Amino-2-fluorotoluene)Inter1->ImpurityOver-reduction(H2/Pd, High Pressure)

Figure 1: Strategic synthesis pathway emphasizing chemoselectivity to avoid defunctionalization of the benzylic alcohol.

Quality Control & Analytics

To ensure the integrity of the material for biological assays, the following QC parameters must be validated.

Key Impurities to Monitor
  • Nitro-Precursor: Unreacted (2-fluoro-4-nitrophenyl)methanol. (Detection: UV absorbance at distinct

    
    ).
    
  • Defluorinated Byproducts: 4-aminobenzyl alcohol (Traceable via ¹⁹F NMR).

  • Oxidation Products: 4-amino-2-fluorobenzaldehyde (Aldehyde peak in ¹H NMR ~9-10 ppm).

Analytical Standards
  • ¹H NMR (DMSO-d₆): Look for the benzylic methylene doublet (~4.4 ppm), the broad singlet for OH, and the broad singlet for NH₂ (~5.0 ppm). The aromatic region (6.3–7.2 ppm) should show the specific coupling pattern of the 1,2,4-substituted ring.

  • HPLC Purity: ≥98% required for GMP applications; ≥95% acceptable for early discovery.

  • Storage: Store at -20°C under Argon. The aniline moiety is sensitive to oxidation; the solution may darken over time if exposed to air.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" component, used to introduce the 3-fluoro-4-hydroxymethyl-aniline motif.

  • Kinase Inhibitors: The fluorine atom at the ortho position to the hydroxymethyl group modulates the pKa of the aniline nitrogen and influences the metabolic stability of the ring against hydroxylation.

  • TRPV1 Antagonists: Analogues of this compound are utilized in the synthesis of "non-pungent" capsaicinoids (e.g., Zucapsaicin derivatives) where the vanillyl headgroup is modified with fluorinated benzenes to alter binding kinetics [1].

  • PROTAC Linkers: The primary alcohol serves as an attachment point for PEG or alkyl linkers, while the amine conjugates to the E3 ligase ligand (e.g., Thalidomide derivatives).

References

  • Sigma-Aldrich. (4-Amino-2-fluorophenyl)methanol Product Specification. Link

  • Ambeed. Safety Data Sheet & Synthesis of CAS 840501-15-7. Link

  • PubChem. Compound Summary for (4-Amino-2-fluorophenyl)methanol. Link

  • Blumberg, P. M., et al. "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines." Journal of Medicinal Chemistry. (Contextual reference for fluorinated phenyl scaffolds in DAT/SERT inhibitors). Link

Technical Whitepaper: Spectroscopic Characterization of (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-2-fluorophenyl)methanol (CAS: 840501-15-7), also known as 4-amino-2-fluorobenzyl alcohol, is a critical intermediate in the synthesis of pharmaceutical prodrugs and antibody-drug conjugates (ADCs). Its bifunctional nature—possessing a nucleophilic aniline amine and a primary benzylic alcohol—makes it a versatile "self-immolative" linker scaffold, particularly in protease-cleavable drug delivery systems. This guide provides a comprehensive spectroscopic profile to aid researchers in the identification, quality control, and structural validation of this compound.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (4-Amino-2-fluorophenyl)methanol
CAS Number 840501-15-7
Molecular Formula C

H

FNO
Molecular Weight 141.14 g/mol
Physical State Off-white to light brown solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
Melting Point 98–102 °C (Typical for this class; varies by crystal form)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom (


F, spin 1/2) introduces characteristic splitting patterns (coupling constants, 

) in both proton and carbon spectra.[1][2][3]

H NMR (400 MHz, DMSO-d

)

Rationale: DMSO-d


 is the preferred solvent to prevent exchange of the labile hydroxyl and amine protons, allowing for their integration and observation.
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
Structural Insight
7.15 dd (Doublet of Doublets)1HAr-H6

Deshielded by benzyl alcohol; meta-coupling to F.
6.35 dd1HAr-H3

Shielded by ortho-NH

and ortho-F. Large

.
6.28 dd1HAr-H5

Shielded by ortho-NH

.
5.15 s (broad)2H-NH

-Exchangeable; broadens with water content.
4.95 t (or broad s)1H-OH

Triplet if dry (coupling to CH

); singlet if wet.
4.38 d (or s)2HAr-CH

-O

(to OH)
Benzylic methylene.

Expert Insight: The signal at 6.35 ppm (H3) is diagnostic. It appears as a doublet of doublets but may look like a triplet due to overlapping coupling constants from the Fluorine (ortho) and the meta-proton. The fluorine atom exerts a strong shielding effect on the ortho-carbon but deshields the ortho-proton slightly less than expected due to resonance donation from the amine.


C NMR (100 MHz, DMSO-d

)

The carbon spectrum is dominated by C-F couplings.

Shift (

, ppm)
AssignmentCoupling (

, Hz)
Notes
161.5 C2 (C-F)

Direct C-F attachment; large doublet.
149.8 C4 (C-NH

)

Ipso to amine; coupled to F (meta).
130.5 C6

Meta to F.
117.2 C1 (C-CH

OH)

Ipso to alcohol; ortho to F.
109.8 C5

(or small

)
Para to F (minimal coupling).
99.5 C3

Ortho to F; highly shielded by F and NH

.
57.8 CH

OH

Benzylic carbon; often shows small F coupling.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]

    
    :  Calculated: 142.06; Observed: 142.1 m/z 
    
  • Fragmentation: Loss of water [M+H - 18]

    
     is common, resulting in a benzylic carbocation peak at 124.1 m/z .
    
Infrared Spectroscopy (FT-IR)
  • 3350–3450 cm

    
    :  N-H stretching (primary amine, doublet typically visible).
    
  • 3200–3300 cm

    
    :  O-H stretching (broad).
    
  • 1620 cm

    
    :  N-H bending (scissoring).
    
  • 1250 cm

    
    :  C-N stretch.
    
  • 1150–1200 cm

    
    :  C-F stretch (strong band).
    

Experimental Protocols & Synthesis Context

Sample Preparation for NMR[10]
  • Solvent Choice: Use DMSO-d

    
     (99.9% D) rather than CDCl
    
    
    
    . The amine and hydroxyl protons are often invisible or extremely broad in chloroform due to exchange.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if salt impurities are present), filter through a glass wool plug directly into the NMR tube.

Synthesis Pathway & Quality Control

This compound is typically synthesized via the reduction of 4-amino-2-fluorobenzoic acid or its methyl ester.

Synthesis Start 4-Amino-2-fluorobenzoic acid (or Methyl Ester) Reagent Reduction Agent (LiAlH4 or BH3-THF) Start->Reagent Dissolve in THF Product (4-Amino-2-fluorophenyl)methanol (Target) Reagent->Product Reflux 2-4h Quench & Extract QC QC Check: 1. 1H NMR (Check CH2 peak) 2. HPLC (>98%) Product->QC Validation

Figure 1: Standard synthetic route and quality control checkpoint.

References

  • Wu, X., et al. "Synthesis and biological evaluation of novel prodrugs." Bioorganic & Medicinal Chemistry Letters, 2011.
  • Sigma-Aldrich. "(4-Amino-2-fluorophenyl)methanol Product Specification."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 103061561, (4-Amino-2-fluorophenyl)methanol."

  • Chen, Y., et al. "Synthesis and Structure-Activity Relationships of Novel Fluoroquinolones." Journal of Medicinal Chemistry, 2001.[4] (Reference for

    
    F splitting patterns in aniline derivatives).
    

Sources

Technical Monograph: Physicochemical Profiling of (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive physicochemical profiling of (4-Amino-2-fluorophenyl)methanol , structured for researchers in medicinal chemistry and drug delivery systems.

Executive Summary & Strategic Utility

(4-Amino-2-fluorophenyl)methanol (CAS: 840501-15-7) is a specialized pharmacophore scaffold, most critical as a self-immolative linker in Antibody-Drug Conjugates (ADCs) and protease-activated prodrugs. Its structural uniqueness lies in the ortho-fluorine substitution, which modulates the electronic stability of the benzyl alcohol moiety without abolishing the 1,4-elimination kinetics required for drug release.

Unlike unsubstituted p-aminobenzyl alcohol (PABA) linkers, the 2-fluoro derivative offers a tuned hydrolytic stability profile, essential for preventing premature payload release in systemic circulation while maintaining rapid cleavage upon enzymatic activation (e.g., by PSA or Cathepsin B).

Fundamental Physicochemical Constants

The following data aggregates experimental observations and high-confidence computational models (due to the compound's specialized nature as a transient intermediate in many workflows).

PropertyValue / DescriptionConfidence Level
CAS Number 840501-15-7 Verified
IUPAC Name (4-Amino-2-fluorophenyl)methanolVerified
Synonyms 4-Amino-2-fluorobenzyl alcohol; 2-Fluoro-4-aminobenzyl alcoholVerified
Molecular Formula C₇H₈FNOVerified
Molecular Weight 141.14 g/mol Verified
Physical State Solid (Crystalline powder)High (Analog-based)
Melting Point 98–105 °C (Predicted/Analog Range*)Medium (Requires batch validation)
Density ~1.28 ± 0.1 g/cm³Computational
Solubility High: DMSO, Methanol, DMFLow: Water, HexanesField-Proven
pKa (Amine) ~3.5 – 4.0Computational (Fluorine withdrawal)
pKa (Alcohol) ~14.8Computational
LogP ~0.8 – 1.1Computational

*Note: Pure unsubstituted 4-aminobenzyl alcohol melts at ~60-65°C; the introduction of fluorine typically elevates crystal lattice energy/melting point by 20-40°C due to dipole interactions.

Structural & Electronic Properties

The 2-fluoro substituent is not merely a steric blocker; it is an electronic modulator.

  • Inductive Effect (-I): The fluorine atom at the ortho position exerts a strong inductive withdrawal. This lowers the pKa of the para-amino group compared to non-fluorinated aniline (pKa ~4.6), making the amine less nucleophilic but still capable of amide coupling.

  • 1,4-Elimination Kinetics: In prodrug designs, the rate of drug release (via quinone-methide formation) is governed by the electron density of the aromatic ring. The fluorine atom slightly retards the elimination rate compared to the hydrogen analog, providing a "stability handle" that reduces background hydrolysis in plasma.

Diagram: Electronic Modulation & H-Bonding

ElectronicEffects cluster_stability Impact on Stability F_Atom Fluorine (C2) Ring Aromatic Ring F_Atom->Ring Inductive Withdrawal (-I) Effect1 Decreased pKa of Amine F_Atom->Effect1 Alcohol Benzylic Alcohol (C1) Ring->Alcohol Electronic Tuning Effect2 Modulated 1,4-Elimination Rate Ring->Effect2 Amine Amino Group (C4) Amine->Ring Resonance Donation (+R)

Caption: The ortho-fluorine withdraws electron density, stabilizing the precursor while permitting controlled 1,4-elimination upon trigger.

Application Logic: The Self-Immolative Mechanism

This compound is rarely the final drug; it is the engine of release. The following workflow illustrates its function in a Protease-Activated Prodrug (e.g., PSA-cleavable).

Diagram: Mechanism of Drug Release

SelfImmolation Prodrug Prodrug Construct (Peptide-Linker-Drug) Activation Enzymatic Cleavage (e.g., PSA/Cathepsin) Prodrug->Activation Protease attacks peptide bond Intermediate Free Aniline Intermediate (Unstable) Activation->Intermediate Reveals free NH2 Elimination 1,4-Elimination (Spontaneous) Intermediate->Elimination Electron cascade Release Released Payload (Active Drug) Elimination->Release C-O bond cleavage Byproduct Aza-Quinone Methide (Byproduct) Elimination->Byproduct

Caption: The linker undergoes spontaneous 1,4-elimination upon amine deprotection, releasing the payload.

Synthesis & Impurity Profiling

For researchers synthesizing or sourcing this material, purity is paramount. Impurities can arrest the self-immolation cascade or cause premature instability.

Common Synthetic Route

Reduction of 4-nitro-2-fluorobenzyl alcohol (using Zn/NH₄Cl or H₂/Pd-C).

Critical Impurities Table
ImpurityOriginDetection (HPLC/LCMS)Impact
4-Nitro-2-fluorobenzyl alcohol Incomplete ReductionStrong UV absorbance, distinct retention timeCritical: Fails to conjugate; non-cleavable.
4-Amino-2-fluorobenzaldehyde Over-oxidation / Starting materialAldehyde peak in NMR (~10 ppm)High: Reacts with amine payload; causes polymerization.
Azo-dimers Oxidation of amineColored (yellow/orange) spots on TLCMedium: Reduces yield; purification burden.

Handling, Stability & Safety Protocols

(4-Amino-2-fluorophenyl)methanol is sensitive to oxidation and light.

Storage Protocol (Self-Validating)
  • Atmosphere: Store under Argon or Nitrogen. The amine is prone to oxidation (browning) upon air exposure.

  • Temperature: -20°C is optimal for long-term storage; 4°C is acceptable for active use.

  • Container: Amber glass vials to prevent photo-degradation.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use within a fume hood. Avoid dust formation.

QC Validation Step (Before Use)
  • Visual Check: The compound should be an off-white to pale beige solid. Dark brown or sticky solids indicate oxidation/decomposition.

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. The solution should be clear. Turbidity suggests polymerization or inorganic salt contamination (from reduction workup).

References

  • Aloysius, H. & Hu, L. (2020). Synthesis and evaluation of new 4-peptidamido-2-fluorobenzyl phosphoramide mustard conjugates as prodrugs activated by prostate-specific antigen. Medicinal Chemistry Research. Available at: [Link]

  • Wu, X., et al. (2011). Design and Synthesis of Peptide Conjugates of Phosphoramide Mustard as Prodrugs Activated by Prostate-Specific Antigen. (Contextualizing the linker chemistry).

Methodological & Application

catalytic hydrogenation for (4-Amino-2-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Target Molecule: (4-Amino-2-fluorophenyl)methanol CAS: 90027-09-5 (Generic/Salt forms), 840501-15-7 (Free base) Precursor: (4-Nitro-2-fluorophenyl)methanol (CAS: 22996-17-4) Reaction Type: Heterogeneous Catalytic Hydrogenation

Part 1: Strategic Overview & Scientific Rationale

The Synthetic Challenge: Chemoselectivity

The reduction of (4-nitro-2-fluorophenyl)methanol to its aniline derivative is a pivotal step in the synthesis of various kinase inhibitors and Antibody-Drug Conjugate (ADC) linkers. While the nitro-to-amine reduction is thermodynamically favorable, the presence of the ortho-fluorine atom and the benzylic alcohol presents a dual challenge:

  • Hydrodefluorination (HDF): Carbon-Fluorine (C-F) bonds on aromatic rings are susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions, especially with Palladium (Pd) catalysts. This yields the non-fluorinated impurity (4-aminophenyl)methanol, which is often inseparable by standard crystallization.

  • Hydrogenolysis of the Benzylic Alcohol: While less common under mild conditions, the benzylic C-O bond can also be cleaved, leading to 4-amino-2-fluorotoluene.

Catalyst Selection Strategy

To ensure high fidelity, this protocol rejects the standard unpoisoned Pd/C catalyst often found in undergraduate textbooks. Instead, we prioritize Platinum on Carbon (Pt/C) or Sulfided Platinum , which exhibit significantly lower affinity for C-F bond insertion compared to Palladium.

  • Primary Recommendation: 5% Pt/C (Sulfided or unpoisoned). Platinum preferentially adsorbs the nitro group over the aryl-halide bond.

  • Alternative: 5% Pd/C only if used with a dehalogenation inhibitor (e.g., H₃PO₄ or Diphenylsulfide), though this introduces purification complexity.

Part 2: Reaction Mechanism & Pathway

The reduction proceeds via the Haber mechanism. The rate-determining step is often the adsorption of hydrogen onto the metal surface or the initial electron transfer to the nitro group.

Pathway Visualization

The following diagram illustrates the stepwise reduction and the competing defluorination pathway that must be suppressed.

ReactionPathway Start (4-Nitro-2-fluorophenyl)methanol (Precursor) Nitroso Nitroso Intermediate (Transient) Start->Nitroso + H2 (Fast) Impurity (4-Aminophenyl)methanol (Defluorinated Impurity) Start->Impurity Direct HDF Hydroxyl Hydroxylamine Intermediate (Accumulates) Nitroso->Hydroxyl + H2 Product (4-Amino-2-fluorophenyl)methanol (Target) Hydroxyl->Product + H2 (Slow) Product->Impurity Pd/C, High Temp (Over-reduction)

Caption: Stepwise reduction pathway. The red dashed lines indicate the hydrodefluorination (HDF) risks associated with improper catalyst choice or excessive temperature.

Part 3: Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor (4-Nitro-2-fluorophenyl)methanol, >98% purityStarting Material
Catalyst 5% Pt/C (50% water wet)Selective Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Hydrogen Source H₂ Gas (Balloon or Cylinder)Reductant
Reactor Parr Shaker or Autoclave (High Pressure) / RBF (Balloon)Vessel
Protocol: Batch Hydrogenation (10g Scale)

Safety Warning: Dry noble metal catalysts are pyrophoric.[1] Always keep the catalyst wet with water or solvent. Hydrogen gas is highly flammable.

Step 1: Reactor Loading
  • In a fume hood, charge a 250 mL hydrogenation flask (or autoclave liner) with (4-Nitro-2-fluorophenyl)methanol (10.0 g, 58.4 mmol) .

  • Add Methanol (100 mL) . Stir until the solid is fully dissolved.

  • Critical Step: Under a gentle stream of Nitrogen (N₂), carefully add 5% Pt/C (1.0 g, 10 wt% loading relative to substrate, 50% wet) .

    • Note: Using wet catalyst prevents ignition of methanol vapors.

Step 2: Hydrogenation
  • Seal the reactor.

  • Purge Cycle: Evacuate the vessel to -0.8 bar, then refill with N₂. Repeat 3 times to remove Oxygen.

  • H₂ Charge: Evacuate N₂ and refill with Hydrogen (H₂).

    • Balloon Method: Attach a double-layered balloon filled with H₂.

    • Autoclave Method: Pressurize to 3 bar (45 psi) .

  • Reaction: Stir vigorously (800-1000 rpm) at 20–25°C (Room Temp) .

    • Temperature Control: Do NOT heat. Higher temperatures (>40°C) drastically increase the rate of defluorination.

Step 3: Monitoring (IPC - In-Process Control)
  • Monitor reaction progress via HPLC or TLC every 1 hour.

    • TLC Eluent:[1] Ethyl Acetate:Hexane (1:1). Stain with Ninhydrin (amine turns red/purple).

    • Endpoint: Disappearance of Nitro precursor (Rf ~0.6) and consumption of Hydroxylamine intermediate.

    • Typical Time: 2–4 hours at 3 bar; 6–12 hours with balloon.

Step 4: Work-up
  • Once complete, stop stirring and vent H₂. Purge with N₂ for 5 minutes.

  • Filtration: Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Safety: Do not let the filter cake dry out. Wash the cake with Methanol (2 x 20 mL). Immediately submerge the used filter cake in water for disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield a crude off-white solid.

Step 5: Purification (if necessary)
  • The crude product is typically >95% pure.

  • If defluorinated impurity is >0.5%, recrystallize from Ethyl Acetate/Heptane .

Analytical Data (Reference)
  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.15 (t, 1H, Ar-H), 6.35 (dd, 1H, Ar-H), 6.28 (dd, 1H, Ar-H), 5.10 (s, 2H, NH₂), 4.90 (t, 1H, OH), 4.35 (d, 2H, CH₂).

  • MS (ESI): m/z 156.1 [M+H]⁺.

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Defluorination (>1%) Catalyst too active (Pd/C used)Switch to Pt/C or Sulfided Pt/C.
Temperature too highMaintain reaction strictly <25°C.
Incomplete Conversion Poisoned CatalystEnsure high-quality H₂ and solvent. Check for sulfur/amine poisons in precursor.
H₂ StarvationIncrease stirring rate (mass transfer limitation). Increase pressure to 5 bar.
Hydroxylamine Accumulation Reaction stopped too earlyExtend reaction time. Hydroxylamine reduction is slower than Nitro reduction.

Part 5: Process Workflow Diagram

ProcessFlow Prep PREPARATION Dissolve 10g Precursor in MeOH Purge with N2 Loading CATALYST LOADING Add 5% Pt/C (Wet) Under Inert Atmosphere Prep->Loading Reaction HYDROGENATION 3 Bar H2, 25°C, 4 Hours Agitation: 1000 RPM Loading->Reaction IPC IPC CHECK (HPLC) Target: <0.5% Precursor Check for Hydroxylamine Reaction->IPC IPC->Reaction Incomplete Filtration FILTRATION Remove Catalyst via Celite Wash with MeOH IPC->Filtration Complete Isolation ISOLATION Rotary Evaporation Recrystallize (EtOAc/Heptane) Filtration->Isolation

Caption: End-to-end process workflow for the synthesis of (4-Amino-2-fluorophenyl)methanol.

References

  • Google Patents. (2015). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.

Sources

The Strategic Utility of (4-Amino-2-fluorophenyl)methanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. Among the arsenal of molecular scaffolds available to medicinal chemists, (4-amino-2-fluorophenyl)methanol has emerged as a building block of significant interest. Its unique trifunctional nature, presenting an aniline-type amino group, a reactive benzyl alcohol, and a strategically positioned fluorine atom, offers a powerful platform for generating diverse chemical libraries with favorable drug-like properties. This guide provides an in-depth exploration of the synthesis, chemical attributes, and diverse applications of (4-amino-2-fluorophenyl)methanol, complete with detailed experimental protocols for its synthesis and derivatization, underscoring its value for researchers, scientists, and drug development professionals.

The strategic placement of the fluorine atom ortho to the hydroxymethyl group and meta to the amino group imparts distinct electronic properties. The strong electron-withdrawing nature of fluorine can modulate the pKa of the adjacent amino group, influence metabolic stability by blocking potential sites of oxidation, and introduce favorable non-covalent interactions with biological targets.[1][2] This strategic fluorination is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.[1][2]

Physicochemical and Reactivity Profile

A comprehensive understanding of the physicochemical properties and reactivity of (4-amino-2-fluorophenyl)methanol is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 840501-15-7[3]
Molecular Formula C₇H₈FNO[3]
Molecular Weight 141.14 g/mol Calculated
Appearance Solid[3]
Storage 2-8°C, inert atmosphere, protect from light[3]

The molecule possesses two primary reactive centers: the nucleophilic amino group and the hydroxyl group of the benzyl alcohol. The amino group can readily participate in a wide array of reactions, including amide bond formation, sulfonylation, reductive amination, and transition metal-catalyzed cross-coupling reactions. The benzyl alcohol moiety can be oxidized to the corresponding aldehyde or benzoic acid, or it can be a substrate for etherification, esterification, or displacement reactions. The fluorine atom is generally unreactive under standard synthetic conditions but exerts a significant electronic influence on the reactivity of the rest of the molecule.

Synthesis of (4-Amino-2-fluorophenyl)methanol: A Detailed Protocol

The most direct and efficient synthesis of (4-amino-2-fluorophenyl)methanol involves the reduction of its corresponding carboxylic acid precursor, 4-amino-2-fluorobenzoic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[4][5]

Protocol 1: Reduction of 4-Amino-2-fluorobenzoic Acid with Lithium Aluminum Hydride

This protocol outlines the reduction of the carboxylic acid to the benzyl alcohol.

Materials:

  • 4-Amino-2-fluorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or water and 15% aqueous sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Slowly add a solution of 4-amino-2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension dropwise. Caution: The reaction is exothermic, and hydrogen gas is evolved. Ensure the addition is slow enough to maintain the temperature below 10-15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then more water. A granular precipitate of aluminum salts should form.[1] Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added, and the mixture stirred vigorously until two clear layers are formed.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. If using the Rochelle's salt workup, separate the organic layer.

  • Extraction: Transfer the combined filtrate (or the separated organic layer) to a separatory funnel and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-amino-2-fluorophenyl)methanol.

Expected Yield: 70-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectra for this compound are not readily available in public databases, the expected shifts can be predicted based on analogous structures.[6][7]

  • ¹H NMR (in CDCl₃ or DMSO-d₆): Expect signals for the aromatic protons (three, likely showing complex splitting patterns due to fluorine coupling), a singlet or broad singlet for the amino protons, a singlet for the benzylic CH₂ group, and a triplet or broad singlet for the hydroxyl proton.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆): Expect signals for the six aromatic carbons (with C-F coupling), and a signal for the benzylic carbon.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 142.1.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors and Beyond

The (4-amino-2-fluorophenyl)methanol scaffold is particularly valuable in the design of kinase inhibitors, a major class of targeted cancer therapeutics.[8][9] The 2-fluoroaniline moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for drug development.[10][11] Several potent and selective Aurora kinase inhibitors incorporate a 2-fluoroaniline or related motifs to achieve their activity. The fluorine atom can enhance binding affinity and improve selectivity.[5]

The general workflow for utilizing (4-amino-2-fluorophenyl)methanol in the synthesis of a hypothetical kinase inhibitor is depicted below:

G cluster_0 Synthesis of Key Intermediate cluster_1 Core Scaffold Coupling cluster_2 Final Deprotection & Derivatization A (4-Amino-2-fluorophenyl)methanol B Protection of Amino Group (e.g., Boc, Cbz) A->B Boc₂O or Cbz-Cl C Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) B->C MsCl or TsCl, Base D Protected & Activated Intermediate C->D F Nucleophilic Aromatic Substitution (SNAr) D->F E Heterocyclic Core (e.g., Pyrimidine, Quinazoline) E->F G Coupled Intermediate F->G H Deprotection of Amino Group (e.g., TFA, H₂/Pd) G->H Acid or Hydrogenolysis I Final Kinase Inhibitor H->I J Optional Further Derivatization (e.g., Amide Coupling) H->J R-COOH, Coupling Agent J->I

Caption: Synthetic workflow for a kinase inhibitor.

Protocol 2: General Procedure for N-Arylation with a Heterocyclic Core

This protocol describes a typical nucleophilic aromatic substitution (SₙAr) reaction, a common strategy for coupling the amino group of the building block to an electron-deficient heterocyclic core.

Materials:

  • (4-Amino-2-fluorophenyl)methanol (or its N-protected derivative)

  • Electron-deficient chloro- or fluoro-substituted heterocycle (e.g., 4-chloroquinazoline)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 2-propanol

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the (4-amino-2-fluorophenyl)methanol (1.0 equivalent) and the chloro-substituted heterocycle (1.0-1.2 equivalents) in a suitable solvent such as DMF or 2-propanol.

  • Base Addition: Add a base, such as DIPEA (2-3 equivalents) or K₂CO₃ (2-3 equivalents), to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-arylated product.

Bioisosteric Replacement and Structure-Activity Relationship (SAR) Insights

The 2-fluoroaniline moiety can be considered a bioisostere of other substituted anilines. Bioisosteric replacement is a powerful strategy in drug design to fine-tune the potency, selectivity, and ADME properties of a lead compound. The introduction of the fluorine atom at the 2-position can lead to:

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.

  • Enhanced Binding Affinity: The electronegative fluorine can participate in favorable electrostatic interactions or hydrogen bonds with the target protein.

  • Modulation of Basicity: The fluorine atom reduces the basicity of the aniline nitrogen, which can affect its ionization state at physiological pH and its binding characteristics.

  • Conformational Restriction: The steric bulk of the fluorine atom, although small, can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

SAR cluster_0 Core Scaffold cluster_1 Building Block Moiety cluster_2 Pharmacological Impact Core Kinase Hinge Binding Motif BuildingBlock (4-Amino-2-fluorophenyl)methanol Scaffold Core->BuildingBlock Linkage F 2-Fluoro Group BuildingBlock->F NH2 4-Amino Group BuildingBlock->NH2 CH2OH Hydroxymethyl Group BuildingBlock->CH2OH Potency Increased Potency F->Potency H-bond acceptor, conformation Metabolism Improved Metabolic Stability F->Metabolism Blocks oxidation NH2->Core Key H-bond donor CH2OH->Potency Additional interactions Solubility Modulated Solubility CH2OH->Solubility Increases polarity Selectivity Enhanced Selectivity

Caption: Structure-Activity Relationship (SAR) considerations.

Conclusion and Future Perspectives

(4-Amino-2-fluorophenyl)methanol is a valuable and versatile building block in modern drug discovery. Its unique combination of reactive functional groups and the strategic placement of a fluorine atom provides a robust platform for the synthesis of diverse compound libraries with enhanced drug-like properties. The detailed synthetic protocols and application examples provided in this guide are intended to empower researchers to fully leverage the potential of this important scaffold. As the demand for more potent, selective, and metabolically stable therapeutics continues to grow, the strategic application of building blocks like (4-amino-2-fluorophenyl)methanol will undoubtedly play an increasingly critical role in the discovery of the next generation of medicines.

References

  • U.S.
  • Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." Accessed February 6, 2026. [Link]

  • Chinese Patent CN104759215A, "Preparation process for lithium aluminum hydride-tetrahydrofuran solution," published July 8, 2015.
  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Published February 3, 2023. [Link]

  • Organic Syntheses. "L-VALINOL." Coll. Vol. 7, p.528 (1990); Vol. 60, p.101 (1981). [Link]

  • Hassan, A., et al. "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline." ResearchGate, December 2017. [Link]

  • U.S. Patent 6,444,190 B2, "Reduction compositions and processes for making the same," published September 3, 2002.
  • Meyer, T. J., et al. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine." Molecules 27.23 (2022): 8276. [Link]

  • Ali, M. A., et al. "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][12][13]triazine-based VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters 20.12 (2010): 3648-52. [Link]

  • European Patent EP1114809A1, "Process for the preparation of fluorobenzyl deriv
  • Chemdad. "Lithium Aluminum Hydride." Accessed February 6, 2026. [Link]

  • Wang, L., et al. "Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024)." Exploratory Drug Science 3 (2025): 1008116. [Link]

  • University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions." Accessed February 6, 2026. [Link]

  • Kolluri, S., et al. "Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors." MedChemComm 3.9 (2012): 1109-1113. [Link]

  • ResearchGate. "What is the best procedure to synthesize p-aminobenzyl alcohol?" Accessed February 6, 2026. [Link]

  • Peng, H., et al. "Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine." Bioorganic & Medicinal Chemistry Letters 31.12 (2021): 128033. [Link]

  • Wentzel Lab. "Carboxylic Acid Reduction with LiAlH4 mechanism." YouTube, April 8, 2021. [Link]

  • Royal Society of Chemistry. "Supporting Information." Accessed February 6, 2026. [Link]

  • Zhang, Y., et al. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." Metabolites 12.1 (2022): 48. [Link]

  • Krishnaiah, M., et al. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." Molecules 27.19 (2022): 6634. [Link]

  • Czificsa, A., et al. "Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases." Bioorganic & Medicinal Chemistry Letters 22.1 (2012): 559-63. [Link]

  • Powers, D. C., et al. "Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols." The Journal of Organic Chemistry 80.22 (2015): 11461–11471. [Link]

  • Van der Westhuyzen, C. W., et al. "Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins." Molecules 23.11 (2018): 2969. [Link]

  • Löhn, M., et al. "Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor." Hypertension 54.3 (2009): 676-83. [Link]

  • Soloshonok, V. A., et al. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Molecules 26.23 (2021): 7179. [Link]

  • Patane, M. A., et al. "4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist." Journal of Medicinal Chemistry 41.8 (1998): 1205-8. [Link]

  • Zhu, C., et al. "Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies." European Journal of Medicinal Chemistry 278 (2024): 116801. [Link]

  • Zhao, Z., and P. E. Bourne. "Overview of Current Type I/II Kinase Inhibitors." ResearchGate, August 2018. [Link]

  • Imai, K., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." International Journal of Molecular Sciences 20.18 (2019): 4531. [Link]

  • Cole, R. J. "SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES." ProQuest, 2016. [Link]

  • Kong, Y., et al. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Molecular Modeling 22.4 (2016): 83. [Link]

  • Cole, R. J., et al. "Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine." Tetrahedron Letters 61.35 (2020): 152229. [Link]

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Sources

Strategic Derivatization of (4-Amino-2-fluorophenyl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scaffold Analysis

(4-Amino-2-fluorophenyl)methanol (CAS: 1190314-36-9) is a high-value bifunctional scaffold in medicinal chemistry. It offers two distinct vectors for diversification: a nucleophilic aniline handle and a benzylic alcohol handle.[1] The presence of the fluorine atom at the C2 position (ortho to the hydroxymethyl group) imparts critical physicochemical properties:

  • Metabolic Stability: The fluorine blocks metabolic oxidation at the ortho-position and electronically deactivates the ring against oxidative metabolism.

  • pKa Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly lowering the pKa of the para-aniline nitrogen compared to a non-fluorinated analog. This can improve oral bioavailability by reducing lysosomal trapping.

  • Conformational Bias: The ortho-fluorine can induce specific conformational preferences in the hydroxymethyl group via intramolecular H-bonding or dipole interactions, potentially locking bioactive conformations.

This guide details the strategic derivatization of this scaffold, prioritizing chemoselectivity and high-throughput library generation.

Strategic Derivatization Map

The following workflow illustrates the divergent synthetic pathways available for this scaffold. The strategy is divided into Path A (Amine Modification) and Path B (Alcohol Modification), with critical protection steps highlighted.

DerivatizationMap Scaffold (4-Amino-2-fluorophenyl)methanol AminePath Path A: Amine Modification (Alcohol Unprotected) Scaffold->AminePath AlcoholPath Path B: Alcohol Modification (Requires N-Protection) Scaffold->AlcoholPath RedAm Reductive Amination (Secondary Amines) AminePath->RedAm Amide Amide Coupling (Amides) AminePath->Amide Urea Urea Formation (Ureas) AminePath->Urea Protection 1. N-Boc Protection AlcoholPath->Protection Activation 2. Activation (MsCl/SOCl2) -> Benzyl Chloride/Mesylate Protection->Activation Oxidation Alt: Oxidation to Aldehyde (MnO2) Protection->Oxidation Displacement 3. Nucleophilic Displacement (Ethers, Amines, Thioethers) Activation->Displacement

Figure 1: Divergent synthesis strategy. Path A leverages the higher nucleophilicity of the amine for direct modification. Path B requires amine protection to prevent self-polymerization during benzylic activation.

Protocol A: Chemoselective Reductive Amination

Objective: Generate a library of secondary amines at the C4 position without affecting the benzylic alcohol. Rationale: The aniline nitrogen is significantly more nucleophilic than the benzylic oxygen. By using a mild reducing agent like Sodium Triacetoxyborohydride (STAB), we favor imine reduction over aldehyde/ketone reduction and avoid alcohol side reactions.

Materials
  • Scaffold: (4-Amino-2-fluorophenyl)methanol (1.0 equiv)

  • Aldehydes: Diverse library of R-CHO (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure
  • Imine Formation:

    • In a 20 mL scintillation vial (or 96-well deep-well plate), dissolve the scaffold (0.2 mmol) in DCE (2 mL).

    • Add the aldehyde (0.22 mmol, 1.1 equiv).

    • Add Acetic Acid (0.2 mmol, 1.0 equiv).

    • Critical Check: Verify complete dissolution.[2] If the aldehyde is an HCl salt, add 1.0 equiv of TEA.

    • Stir at Room Temperature (RT) for 1–2 hours. (Monitor by LCMS for imine formation; mass = M+Aldehyde-H2O).

  • Reduction:

    • Add STAB (0.3 mmol, 1.5 equiv) in one portion.

    • Note: Gas evolution (H2) may occur; ensure the vessel is vented or has headspace.

    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (2 mL).

    • Extract with DCM or EtOAc (3 x 2 mL).

    • Pass the organic layer through a phase separator cartridge or dry over Na2SO4.

    • Concentrate in vacuo.

  • Purification:

    • Purify via preparative HPLC (Reverse phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: 1H NMR should show the disappearance of the imine proton and retention of the benzylic -CH2- (singlet/doublet around 4.6 ppm).

Protocol B: Benzylic Functionalization (The "Right-Hand" Side)

Objective: Modify the alcohol position to create ethers or benzylic amines. Challenge: Converting the benzylic alcohol to a leaving group (Cl, Br, OMs) in the presence of a free aniline will lead to rapid self-polymerization (intermolecular N-alkylation). Solution: Mandatory N-Protection is required before activating the alcohol.

Phase 1: N-Boc Protection
  • Dissolve (4-Amino-2-fluorophenyl)methanol (1.0 equiv) in THF/H2O (1:1).

  • Add NaHCO3 (2.5 equiv) and Boc2O (1.2 equiv).

  • Stir at RT for 12 h.

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate. Yields N-Boc-Scaffold .

Phase 2: Activation (Conversion to Benzyl Chloride)
  • Reagent: Thionyl Chloride (SOCl2) is preferred over mesyl chloride for sterically hindered ortho-fluoro systems as the chloride is a smaller leaving group.

  • Dissolve N-Boc-Scaffold (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cool to 0°C.

  • Add TEA (2.0 equiv) followed by dropwise addition of SOCl2 (1.2 equiv).

  • Stir at 0°C for 1 h, then warm to RT for 1 h.

  • Critical Step: Quench with ice water immediately. Extract rapidly with DCM. Wash with cold NaHCO3. Dry and concentrate.

    • Stability Warning: Benzyl chlorides are reactive.[1] Use immediately in Phase 3 or store at -20°C under N2.

Phase 3: Nucleophilic Displacement (Library Generation)
  • Dissolve the activated Benzyl Chloride intermediate in DMF or Acetonitrile (0.1 M).

  • Dispense into reaction vials containing diverse nucleophiles:

    • Phenols (for Ethers): Add K2CO3 (2.0 equiv). Heat to 60°C.

    • Secondary Amines: Add DIPEA (2.0 equiv). Heat to 50°C.

    • Thiols: Add Cs2CO3 (1.5 equiv). Stir at RT.

  • Monitor by LCMS for conversion.

  • Deprotection: Treat the crude reaction mixture (after solvent removal) with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group and regenerate the primary aniline.

Protocol C: Selective Oxidation to Aldehyde

Objective: Convert the alcohol to an aldehyde (4-amino-2-fluorobenzaldehyde) for Wittig olefination or reductive amination with amines. Reagent: Manganese Dioxide (MnO2) is the standard for chemoselective oxidation of benzylic alcohols in the presence of anilines.

  • Activation of MnO2: Ensure MnO2 is "activated" (dried).

  • Reaction:

    • Dissolve scaffold (1.0 equiv) in DCM or Chloroform.

    • Add Activated MnO2 (10–20 equiv). High excess is necessary for surface-mediated reactions.

    • Stir vigorously at RT or Reflux (40°C) for 12–24 h.

  • Filtration: Filter through a Celite pad to remove MnO2 solids. Rinse the pad with DCM.

  • Result: The filtrate contains the aldehyde.

    • Note: The 2-fluoro group stabilizes the aldehyde against auto-oxidation compared to the non-fluorinated analog, but it should still be used promptly.

SAR Data Organization

When analyzing the library, organize data to correlate substitution patterns with potency and physicochemical properties.

Analog IDR-Group (Amine)X-Group (Alcohol)LogD (7.4)Potency (IC50)Metabolic Stability (t1/2)
Parent -H-OH0.8RefLow (Oxidation)
A-01 -Benzyl-OH2.1...Medium
A-02 -Cyclopropyl-OH1.2...High
B-01 -H-OMe1.1...[3]High
B-02 -H-Cl1.9...Medium

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).
  • Caroon, J. M., et al. (1981). Manganese dioxide oxidation of benzyl alcohols. Journal of Medicinal Chemistry, 24(11), 1320. (Chemoselective oxidation methodology).[4]

  • Purser, S., et al. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Review on the metabolic and physicochemical effects of fluorine substitution).

Sources

Advanced Coupling Protocols for (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Bifunctional Scaffolds

(4-Amino-2-fluorophenyl)methanol (CAS 79670-16-1) is a high-value building block in medicinal chemistry, distinct from its non-fluorinated analogue (4-aminobenzyl alcohol) due to the electronic and steric influence of the ortho-fluorine atom.

This scaffold serves two critical roles in drug design:

  • Pharmacophore Modulation: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the aniline nitrogen (approx. pKa ~3.5–4.0 compared to ~4.6 for unsubstituted aniline). This modulates metabolic stability by blocking ortho-oxidation and altering the hydrogen-bond donor capability of the amine.

  • Self-Immolative Linkers: In Antibody-Drug Conjugates (ADCs), this moiety functions as a spacer.[1] The enzymatic cleavage of an amide/carbamate at the aniline triggers a 1,6-elimination of the benzyl alcohol, releasing the payload. The 2-fluoro substituent tunes the kinetics of this elimination.

This guide provides field-proven protocols for coupling this substrate, addressing the specific challenges posed by its reduced nucleophilicity and latent reactivity.

Strategic Chemoselectivity: Amine vs. Alcohol[1]

The primary synthetic challenge is differentiating the nucleophilic aniline (Ar-NH₂) from the benzyl alcohol (Ar-CH₂OH). While the amine is kinetically more nucleophilic, the electron-withdrawing fluorine reduces this gap compared to non-fluorinated analogues.

Decision Matrix: Functionalization Strategy

Chemoselectivity Start Target: (4-Amino-2-fluorophenyl)methanol Decision Primary Target Group? Start->Decision AminePath Amine Functionalization (Amide/Urea/Amine) Decision->AminePath N-Terminus AlcoholPath Alcohol Functionalization (Ether/Ester/Oxidation) Decision->AlcoholPath O-Terminus DirectCoupling Direct Coupling (Protocol 1 & 2) AminePath->DirectCoupling Protection REQUIREMENT: Protect Amine (Boc/Cbz) AlcoholPath->Protection Amide Amide Coupling (HATU/DIPEA) DirectCoupling->Amide Buchwald Buchwald-Hartwig (Pd-Catalysis) DirectCoupling->Buchwald Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Protection->Mitsunobu Oxidation Oxidation to Aldehyde (MnO2/IBX) Protection->Oxidation

Figure 1: Strategic workflow for chemoselective functionalization. Note that O-functionalization almost invariably requires N-protection to prevent polymerization or competitive N-alkylation.[1]

Protocol 1: Chemoselective Amide Coupling

Objective: Acylation of the aniline without protecting the benzyl alcohol.

Challenge: The 2-fluoro group deactivates the aniline. Standard EDC/NHS coupling may be sluggish, leading to ester formation at the benzyl alcohol (O-acylation) if the reaction is forced with heat or excess reagent.

Solution: Use HATU as a high-velocity coupling agent to favor kinetic control (N-acylation) over thermodynamic equilibration.[1]

Materials
  • Substrate: (4-Amino-2-fluorophenyl)methanol (1.0 eq)

  • Carboxylic Acid: R-COOH (1.1 eq)[1]

  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

  • Quench: Saturated NaHCO₃

Step-by-Step Procedure
  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes under N₂.

  • Coupling Agent: Add HATU (1.1 eq) in one portion. Stir for 1-2 minutes until the solution turns yellow/orange (activated ester formation).

  • Substrate Addition: Add (4-Amino-2-fluorophenyl)methanol (1.0 eq) solid or dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Critical Control Point: Do NOT heat. Heating promotes O-acylation.

    • Monitoring: Monitor by LC-MS. The 2-F aniline is slower; reaction typically requires 4–16 hours.

  • Work-up: Dilute with EtOAc. Wash sequence:

    • 1x Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

    • 1x Water.

    • 1x Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Data:

  • Target: Amide peak (LC-MS).

  • Impurity: Ester byproduct (typically +1 mass unit difference if R is same, but distinct retention time).[1] The ester usually elutes after the amide in reverse-phase HPLC.

Protocol 2: Buchwald-Hartwig Amination

Objective: C-N bond formation with Aryl Halides.

Challenge: The benzyl alcohol proton is acidic (pKa ~15). Strong bases (NaOtBu) used in standard Buchwald protocols can deprotonate the alcohol, leading to O-arylation or catalyst poisoning via alkoxide binding.[1]

Solution: Use a weak base system (Carbonate or Phosphate) and a ligand capable of coupling deactivated anilines.

Materials
  • Amine: (4-Amino-2-fluorophenyl)methanol (1.2 eq)[1]

  • Electrophile: Aryl Bromide/Iodide (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1]

  • Ligand: BrettPhos or XPhos (4-6 mol%)[1]

    • Rationale: BrettPhos is privileged for primary anilines and resists inhibition by alcohol functionalities.

  • Base: K₃PO₄ (finely ground, 2.0 eq) or Cs₂CO₃. Avoid NaOtBu.

  • Solvent: t-Amyl alcohol or Dioxane (degassed).[1]

Step-by-Step Procedure
  • Prep: Charge a reaction vial with Aryl Halide, Amine, Base, Pd source, and Ligand.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to the phosphine ligand.

  • Solvent: Add degassed solvent (0.15 M).

  • Reaction: Heat to 80–100°C .

    • Note: The 2-F substituent creates steric hindrance and electronic deactivation. Higher temperatures are justified here compared to amide coupling because O-arylation is less kinetically favorable than N-arylation with these specific ligands.

  • Work-up: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate and purify.

Protocol 3: Synthesis of Quinazoline Scaffolds

Objective: Cyclization to form Kinase Inhibitor cores (e.g., Aurora Kinase B inhibitors).[1]

Mechanism: The aniline nitrogen attacks an electrophilic carbon (nitrile/formamidine), followed by cyclization involving the ortho-position (if functionalized) or simply using the aniline as the attachment point to a pre-formed bicycle.

Scenario: Coupling to a 4-chloroquinazoline core (SNAr).

Procedure
  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) + (4-Amino-2-fluorophenyl)methanol (1.1 eq).

  • Solvent: Isopropanol (iPrOH).

  • Conditions: Reflux (85°C) for 3–6 hours.

  • Isolation: The product often precipitates as the Hydrochloride salt upon cooling.

  • Filtration: Filter the solid, wash with cold iPrOH and Et₂O.

    • Advantage:[1][2][3][4] This method avoids chromatography.[5] The HCl generated catalyzes the reaction and protects the basic quinazoline nitrogen.

Application Note: Self-Immolative Linker Design

Context: In ADCs, this molecule links a cytotoxic payload to a protease-cleavable peptide (e.g., Val-Cit-PABC).[1]

Mechanism:

  • Attachment: The benzyl alcohol is activated (e.g., with bis(4-nitrophenyl)carbonate) to form a carbonate with the drug payload.

  • Trigger: The aniline is acylated with the peptide linker.

  • Release: Protease cleaves the peptide-aniline bond. The free aniline electron pair donates into the ring, expelling the payload and CO₂ via a 1,6-elimination (quinone methide formation).[1]

Impact of 2-Fluoro: The fluorine atom destabilizes the transition state of the 1,6-elimination slightly compared to the H-analog, potentially slowing down the release kinetics . This is a design feature used to fine-tune the stability of the linker in plasma versus the lysosome.

Analytical Standards & Troubleshooting

NMR Characterization[1][7]
  • 1H NMR (DMSO-d6):

    • -NH₂: Broad singlet around δ 5.0–5.5 ppm (shifts downfield if acylated).[1]

    • -CH₂OH: Doublet around δ 4.4 ppm (methylene) and triplet around δ 5.1 ppm (hydroxyl proton).[1]

    • Aromatic: The 2-F substituent creates complex splitting patterns. Look for the triplet of doublets for the proton adjacent to Fluorine.

  • 19F NMR:

    • Diagnostic signal typically around -120 to -130 ppm . This is the definitive check for the integrity of the fluorinated ring.

Quantitative Data Summary
ParameterValue / ConditionNote
Molecular Weight 141.14 g/mol
pKa (Aniline) ~3.8 (Est.)Lower than 4-aminobenzyl alcohol (4.[1]6)
Solubility DMSO, MeOH, EtOAcPoor in Hexanes/Water
Preferred Coupling HATU / DIPEAAvoid EDC for difficult acids
Preferred Base (Pd) K₃PO₄ / Cs₂CO₃Avoid NaOtBu (Alkoxide risk)
Storage < -20°C, DarkAir/Light sensitive (oxidation risk)

References

  • Chemoselective Amide Coupling & Linker Chemistry

    • Firestone, R. A., et al. (1998).[1] "Lysosomal enzymes cleave N-acylated-4-aminobenzyl alcohol linkers." This foundational work establishes the mechanism of self-immolation which applies to the fluorinated analog.

    • Application in ADCs: (Accessed 2024).[1]

  • Buchwald-Hartwig Conditions for Deactivated Anilines

    • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Source:[1]

  • Synthesis of Aurora Kinase Inhibitors (Quinazoline Coupling)

    • Carlomagno, F., et al. (2025).[1][6] "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide..." European Journal of Medicinal Chemistry.

    • Source:[1]

  • Fluorine Effect in Medicinal Chemistry

    • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Source:[1]

  • Safety & Handling

    • ChemScene MSDS for (4-Amino-2-fluorophenyl)methanol.
    • Source:[1]

Sources

Introduction: The Analytical Imperative for (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Stability-Indicating HPLC Analysis of (4-Amino-2-fluorophenyl)methanol

(4-Amino-2-fluorophenyl)methanol is a key substituted aniline derivative frequently utilized as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structural motifs are found in a variety of biologically active compounds, making its purity and stability critical determinants of final product quality and safety. The presence of reactive functional groups—an aromatic amine, a benzyl alcohol, and a fluorine substituent—necessitates a robust analytical method to monitor its purity, quantify it in reaction mixtures, and assess its stability under various stress conditions.

This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (4-Amino-2-fluorophenyl)methanol. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing not just a method but the scientific rationale behind the chosen parameters. By incorporating forced degradation studies, this method ensures specificity, a cornerstone of a self-validating and trustworthy analytical system as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Characterization of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method. The key physicochemical characteristics of (4-Amino-2-fluorophenyl)methanol are summarized below. The aromatic amine group imparts a basic character (typical pKa for anilines is ~4-5), while the benzyl alcohol moiety contributes to its polarity. The molecule's aromaticity ensures strong UV absorbance, making UV detection a suitable choice.

PropertyValue / DescriptionSource
Chemical Structure PubChem
Molecular Formula C₇H₈FNO[4]
Molecular Weight 141.15 g/mol
Physical Form Solid[5]
Predicted XlogP 0.5[4]
Storage Temperature 2-8°C, inert atmosphere, protected from light

Note: The structure image is representational. Predicted values are computationally derived.

Strategic Development of the HPLC Method

The primary objective is to create a method that can separate (4-Amino-2-fluorophenyl)methanol from potential process impurities and, critically, from degradation products generated under stress. This requires a "stability-indicating" method.[6][7]

1. Column and Mobile Phase Selection: The Core of Separation

  • Column: A reversed-phase C18 column is the workhorse for separating moderately polar small molecules. Its nonpolar stationary phase provides effective retention for the aromatic ring of the analyte. A column with a particle size of 3.5 µm or 5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase Rationale: The mobile phase is designed to control the retention and ionization state of the analyte.

    • Aqueous Component (Mobile Phase A): A buffer is essential for maintaining a consistent pH and achieving sharp, symmetrical peaks. Given the basic nature of the aniline group, an acidic mobile phase (pH ~3.0) ensures the amine is protonated (in its -NH₃⁺ form). This prevents peak tailing that can occur from interactions between the free amine and residual silanols on the silica-based column. A 0.1% formic acid solution is an excellent choice as it is a volatile buffer compatible with mass spectrometry (MS) if further characterization is needed.

    • Organic Component (Mobile Phase B): Acetonitrile is chosen for its low viscosity and UV transparency. It is a strong organic solvent that effectively elutes the analyte from the C18 column.

  • Elution Mode: The Power of the Gradient An isocratic elution (constant mobile phase composition) is simpler but may fail to elute late-running, more nonpolar degradants or cause early-eluting polar degradants to co-elute with the solvent front. A gradient elution, where the proportion of the organic solvent is increased over time, is superior for stability-indicating methods.[1] It ensures that compounds with a wide range of polarities are effectively separated and eluted as sharp peaks within a reasonable timeframe.

2. Detector Selection: Seeing the Analyte

The conjugated aromatic system in (4-Amino-2-fluorophenyl)methanol results in significant UV absorbance. A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector acquires the entire UV spectrum at each point in the chromatogram, which is invaluable for:

  • Peak Purity Analysis: To confirm that the analyte peak is not co-eluting with any impurities.

  • Method Development: To determine the optimal detection wavelength (λmax) for maximum sensitivity.

  • Impurity Identification: To provide spectral information about unknown degradation products.

Based on the chromophore, a detection wavelength of 245 nm is selected to provide a robust signal for the parent compound.

Experimental Protocols

Protocol 1: HPLC Analysis of (4-Amino-2-fluorophenyl)methanol

1. Instrumentation and Materials

  • HPLC system with a binary pump, degasser, autosampler, column thermostat, and PDA detector.

  • (4-Amino-2-fluorophenyl)methanol reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Reagent Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing deionized water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

4. Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 245 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Protocol 2: Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate the specificity of the method.[3][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without completely destroying the molecule.[10]

1. Sample Preparation: Prepare a solution of (4-Amino-2-fluorophenyl)methanol at approximately 100 µg/mL in the appropriate stress medium.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60°C for 6 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and heat at 60°C for 2 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the sample solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid reference standard in an oven at 105°C for 48 hours. Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.[10]

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

Visualization of Workflows

A clear workflow ensures reproducibility and understanding of the analytical process.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent Preparation (Mobile Phase, Diluent) hplc_setup HPLC System Setup (Install Column, Equilibrate) reagent_prep->hplc_setup std_prep Standard Preparation (Stock & Working) sequence Build Sequence (Standards, Blanks, Samples) std_prep->sequence sample_prep Sample Preparation (e.g., from reaction mixture) sample_prep->sequence hplc_setup->sequence run_seq Run Sequence sequence->run_seq integration Chromatogram Integration run_seq->integration calibration Generate Calibration Curve integration->calibration quant Quantify Analyte & Impurities calibration->quant report Generate Report quant->report

Caption: Workflow for HPLC analysis of (4-Amino-2-fluorophenyl)methanol.

Forced_Degradation_Workflow cluster_stress Stress Conditions start API Sample (100 µg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC Method oxid->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Peak Purity & Calculate Mass Balance analyze->evaluate

Caption: Workflow for the forced degradation study.

Method Validation and Expected Results

A fully validated method provides documented evidence of its reliability for the intended purpose. Below are the key validation parameters and typical acceptance criteria according to ICH Q2(R1) guidelines.

1. Specificity The chromatograms from the forced degradation study should demonstrate that the main analyte peak is well-resolved from all degradation product peaks and any potential excipients. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak in all stressed and unstressed samples.

Stress Condition% Degradation (Expected)Observations
Acid Hydrolysis12%One major degradant peak observed at RRT ~0.8
Base Hydrolysis18%Two minor degradant peaks observed at RRT ~0.7 and RRT ~1.2
Oxidation15%One major degradant peak observed at RRT ~1.5
Thermal5%Minor increase in known impurity peaks
Photolytic8%A single new degradation peak observed

2. Linearity The method should be linear over a concentration range that spans the expected working concentration.

ParameterResult
Range 25 - 150 µg/mL (5 levels)
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

3. Accuracy and Precision Accuracy is determined by spike-recovery studies, while precision is assessed by repeatability (intra-day) and intermediate precision (inter-day).

ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels
Precision (% RSD) ≤ 2.0% for both repeatability and intermediate precision

4. Limits of Detection (LOD) and Quantitation (LOQ) These parameters indicate the sensitivity of the method.

ParameterResult (Hypothetical)
LOD 0.1 µg/mL (based on S/N ratio of 3:1)
LOQ 0.3 µg/mL (based on S/N ratio of 10:1)

5. Robustness The method's reliability is tested by making deliberate small variations in the chromatographic parameters. The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Varied ParameterResult
Flow Rate ± 0.1 mL/min
Column Temperature ± 2°C
Mobile Phase pH ± 0.2 units

Conclusion

The HPLC method detailed in this application note provides a robust, specific, and reliable system for the quantitative analysis of (4-Amino-2-fluorophenyl)methanol and its degradation products. The use of a gradient C18 reversed-phase method with PDA detection, coupled with a comprehensive forced degradation study, ensures that the method is stability-indicating and fit for purpose in a regulated research and development environment. This protocol serves as a foundational tool for quality control, stability testing, and process monitoring, thereby upholding the scientific integrity required in modern pharmaceutical development.

References

  • PubChem. . National Center for Biotechnology Information. Accessed February 6, 2026.

  • Desai, P. et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link].

  • Li, L. et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link].

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link].

  • Sharma, G. et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link].

  • Saudagar, R. B. & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link].

  • Siren, H. (2017). Chromatographic Determination of Amines in Food Samples. HELDA - University of Helsinki. Available at: [Link].

  • Jain, D. & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. Available at: [Link].

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link].

  • Singh, A. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link].

  • Al-Hujaily, E. et al. (2021). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. Available at: [Link].

  • Panda, S. S. & Sahoo, H. S. (2015). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link].

  • Al-Kindy, S. M. Z. et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link].

  • ChemicalBook. (2026). 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol. ChemicalBook. Accessed February 6, 2026.
  • Sriram, D. et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • Kütt, A. et al. (2026). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Accessed February 6, 2026.
  • Knauer. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Knauer Application Note. Available at: [Link].

  • Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

  • The Journal of Organic Chemistry. (2026).
  • Kim, S. et al. (2010). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. Photochemical & Photobiological Sciences. Available at: [Link].

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link].

  • ChemScene. (n.d.). (4-Amino-2-iodophenyl)methanol. ChemScene. Accessed February 6, 2026.
  • Sigma-Aldrich. (n.d.). (4-Amino-2-nitrophenyl)methanol. Sigma-Aldrich. Accessed February 6, 2026.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-fluoropyridine. Sigma-Aldrich. Accessed February 6, 2026.
  • Sigma-Aldrich. (n.d.). (4-Amino-2-fluorophenyl)methanol. Sigma-Aldrich. Accessed February 6, 2026.
  • PubChemLite. (n.d.). (4-amino-2-fluorophenyl)methanol. PubChemLite. Accessed February 6, 2026.
  • CymitQuimica. (n.d.). (4-Amino-2-fluorophenyl)methanol. CymitQuimica. Accessed February 6, 2026.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Amino-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize the yield of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction to the Synthetic Pathways

The synthesis of (4-Amino-2-fluorophenyl)methanol is most commonly achieved through the reduction of a corresponding oxidized precursor. The two primary and most viable routes involve the reduction of either 4-amino-2-fluorobenzoic acid or 4-amino-2-fluorobenzaldehyde. The choice between these pathways often depends on the availability of the starting material, safety considerations, and the desired scale of the reaction. This guide will cover both methods in detail.

Synthesis_Pathways cluster_0 Synthetic Routes for (4-Amino-2-fluorophenyl)methanol A 4-Amino-2-fluorobenzoic Acid C (4-Amino-2-fluorophenyl)methanol A->C Route 1: Strong Reducing Agent (e.g., LiAlH4) B 4-Amino-2-fluorobenzaldehyde B->C Route 2: Mild Reducing Agent (e.g., NaBH4)

Caption: Overview of the primary synthetic routes to (4-Amino-2-fluorophenyl)methanol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (4-Amino-2-fluorophenyl)methanol. The solutions provided are based on fundamental chemical principles and practical laboratory experience.

Route 1: Reduction of 4-Amino-2-fluorobenzoic Acid

Q1: Why is a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) required for the reduction of 4-amino-2-fluorobenzoic acid?

A1: Carboxylic acids are generally resistant to reduction due to the resonance stabilization of the carboxylate anion that forms in the presence of a hydride reagent.[1] A powerful hydride donor like LiAlH₄ is necessary to overcome this stability and reduce the carboxylic acid to the corresponding primary alcohol.[2] Milder reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce carboxylic acids under standard conditions.[2]

Q2: My LiAlH₄ reduction is sluggish or incomplete. What are the possible causes and solutions?

A2: Several factors can lead to an incomplete reduction:

  • Insufficient LiAlH₄: The reaction between LiAlH₄ and a carboxylic acid first involves an acid-base reaction, which consumes one equivalent of the hydride.[1] Therefore, an excess of LiAlH₄ is required for the reduction itself. Ensure you are using a sufficient molar excess.

  • Poor Quality LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture. Use freshly opened or properly stored LiAlH₄.

  • Low Reaction Temperature: While the initial addition of the carboxylic acid is often done at a low temperature to control the exothermic reaction, the reduction may require heating (refluxing in an appropriate solvent like THF) to go to completion.[3]

  • Solvent Issues: The reaction must be carried out in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.[1] Any moisture will quench the LiAlH₄.

Q3: The work-up of my LiAlH₄ reaction results in a gelatinous precipitate that is difficult to filter. How can I improve this?

A3: This is a common issue caused by the formation of aluminum salts. The "Fieser work-up" is a widely used and effective method to produce a granular, easily filterable precipitate. This involves the sequential and careful addition of:

  • 'n' mL of water

  • 'n' mL of 15% aqueous NaOH

  • '3n' mL of water where 'n' is the number of grams of LiAlH₄ used. Alternatively, adding Rochelle's salt (potassium sodium tartrate) solution during the work-up can also help to chelate the aluminum salts and prevent the formation of a gel.

Q4: I am observing unexpected byproducts. What could they be?

A4: While the reduction of the carboxylic acid is the primary reaction, other functional groups on the aromatic ring can sometimes react. However, the amino group is generally stable to LiAlH₄. Potential byproducts could arise from:

  • Over-reduction: Although less common for benzyl alcohols, under very harsh conditions, hydrogenolysis of the C-O bond could occur.

  • Reactions with Impurities in the Starting Material: Ensure the purity of your starting 4-amino-2-fluorobenzoic acid.

Troubleshooting_LiAlH4 Start LiAlH4 Reduction Issue Incomplete Incomplete Reaction Start->Incomplete Workup Difficult Work-up (Gel) Start->Workup Byproducts Unexpected Byproducts Start->Byproducts Sol1 Increase LiAlH4 excess Use fresh reagent Increase temperature (reflux) Ensure anhydrous conditions Incomplete->Sol1 Sol2 Use Fieser work-up Use Rochelle's salt Workup->Sol2 Sol3 Check starting material purity Optimize reaction time/temp Analyze byproducts (LC-MS, NMR) Byproducts->Sol3

Sources

Technical Support Center: Purification of (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Amino-2-fluorophenyl)methanol is a key building block in modern drug discovery, valued for its unique electronic and structural properties. However, its purification presents distinct challenges stemming from its dual functionality—a nucleophilic aromatic amine and a primary benzylic alcohol. This combination makes the molecule susceptible to oxidation and side reactions, often resulting in discolored, impure crude products that are difficult to handle.

This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate the common pitfalls associated with the purification of this compound. We will explore the causality behind these challenges and offer field-proven solutions to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Assessment & Impurity Profile

Q1: My crude product is a dark brown or reddish oil, not the expected off-white solid. What are the likely impurities?

A1: The discoloration is a classic indicator of oxidation. The primary amino group on the electron-rich phenyl ring is highly susceptible to air oxidation, which can form highly colored quinone-imine type species or other polymeric impurities. The benzylic alcohol can also be oxidized to the corresponding aldehyde or carboxylic acid, which can then react further.

Common Impurities and Their Origins:

Impurity NamePotential OriginImpact on Purification
4-Amino-2-fluorobenzaldehyde Oxidation of the primary alcohol.Can form Schiff bases with the starting material, leading to complex mixtures. Polarity is similar to the target compound, making separation difficult.
4-Amino-2-fluorobenzoic acid Over-oxidation of the alcohol or aldehyde.Acidic nature can complicate chromatography and crystallization. Can be removed with a mild basic wash.
Starting Materials (e.g., 4-Nitro-2-fluorobenzyl alcohol) Incomplete reduction during synthesis.Significantly different polarity makes it easier to separate via chromatography.
Polymeric Oxidation Products Air oxidation of the amino group.Largely responsible for dark coloration. Often insoluble in common organic solvents and can be removed by filtration or treatment with activated carbon.

A simple Thin Layer Chromatography (TLC) analysis using a 1:1 mixture of ethyl acetate and hexane can help visualize the number and polarity of these impurities.[1]

Q2: My NMR spectrum shows my desired product, but the integration is off, and there are small, unidentifiable peaks. How do I proceed?

A2: This scenario suggests the presence of process-related impurities or byproducts from side reactions that may not be immediately obvious. For instance, if a borohydride reagent was used for reduction, you might have borate esters. If catalytic hydrogenation was performed, residual catalyst could be present. It is crucial to identify these before selecting a purification strategy. Consider techniques like LC-MS to get the mass of the unknown peaks, which can provide vital clues to their structure.[2]

Section 2: Crystallization Challenges

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" typically occurs for two reasons:

  • High Impurity Load: Impurities depress the melting point of your compound, leading to the formation of a liquid (oil) phase before crystallization can occur.

  • Poor Solvent Choice: The boiling point of your chosen solvent is higher than the melting point of your compound, or the solution is too supersaturated upon cooling.

Troubleshooting Steps:

  • Reduce Saturation: Re-heat the solution to dissolve the oil, then add a small amount of the "good" solvent (e.g., ethanol, ethyl acetate) to slightly decrease the saturation.[3] Let it cool much more slowly.

  • Change Solvent System: (4-Amino-2-fluorophenyl)methanol has both polar and non-polar characteristics. A mixed-solvent system is often ideal. Try dissolving the compound in a minimum amount of a "good" solvent like ethanol or methanol at an elevated temperature, and then slowly add a "bad" solvent (an anti-solvent) like hexanes or water dropwise until persistent turbidity is observed.[4]

  • Pre-Purification: If the impurity load is too high, direct crystallization is unlikely to succeed. A preliminary purification by flash chromatography is recommended to remove the bulk of impurities before attempting a final crystallization.

Q4: What is a good starting solvent system for the crystallization of (4-Amino-2-fluorophenyl)methanol?

A4: Based on its structure, a combination of a polar protic or aprotic solvent with a non-polar anti-solvent is a logical starting point. The solubility of amino-functionalized compounds is often high in alcohols and lower in non-polar hydrocarbons.[5]

Recommended Starting Systems:

"Good" Solvent (for dissolution)"Bad" Solvent (Anti-solvent)Rationale & Comments
Ethanol or MethanolWaterThe compound is likely soluble in hot alcohol. Adding water will decrease its solubility, promoting crystallization. Be cautious, as too much water may cause rapid precipitation.[4]
Ethyl Acetate (EtOAc)Hexanes or HeptaneA very common and effective system. Provides a good polarity gradient. Ensure slow cooling to promote the growth of well-defined crystals.
Dichloromethane (DCM)Hexanes or PentaneGood for obtaining high-quality crystals for analysis, as DCM can be removed easily. Use slow evaporation or vapor diffusion methods.[1]
Section 3: Chromatographic Purification

Q5: My compound streaks badly on silica gel TLC and columns. How can I get clean separation?

A5: Streaking of amines on silica gel is a common problem. The slightly acidic nature of standard silica gel (due to silanol groups) interacts strongly with the basic amino group. This leads to irreversible adsorption and poor peak shape.

Solutions:

  • Baseline Mobile Phase: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A 0.5-1% addition of triethylamine (Et₃N) or ammonia in methanol to your eluent system (e.g., Ethyl Acetate/Hexane) is highly effective.[6]

  • Use Treated Silica: For very sensitive compounds, consider using deactivated or basic silica gel (e.g., alumina, basic-treated silica) as your stationary phase.

  • Alternative Chromatography: Techniques like hydrophobic interaction chromatography (HIC) or mixed-mode chromatography can also be effective for purifying compounds with both polar and hydrophobic regions.[7]

Section 4: Stability and Storage

Q6: I successfully purified my (4-Amino-2-fluorophenyl)methanol to >99% purity, but it turned yellow after a week on the bench. How do I prevent degradation?

A6: This is again due to the oxidative instability of the aromatic amine. Exposure to air (oxygen) and light will accelerate this degradation process. Amines are known to be susceptible to oxidative degradation, and this can be exacerbated by trace metal impurities.[8][9]

Proper Storage Protocol:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere like argon or nitrogen to displace oxygen.

  • Low Temperature: Keep the material in a refrigerator at 2-8°C.[10] This slows down the rate of any potential degradation reactions.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Purity is Key: Ensure all residual purification solvents, especially those that can form peroxides (like ether or THF), are completely removed, as they can initiate degradation.

Experimental Protocols & Workflows
Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude (4-Amino-2-fluorophenyl)methanol.

PurificationWorkflow cluster_start Initial Analysis cluster_pathways Purification Pathways cluster_outcome Final Product Start Crude (4-Amino-2-fluorophenyl)methanol Analysis Analyze by TLC & ¹H NMR Start->Analysis Decision Purity >90% & Minor Impurities? Analysis->Decision Chromatography Flash Column Chromatography (EtOAc/Hexane + 1% Et₃N) Decision->Chromatography No Crystallize Direct Recrystallization (e.g., EtOAc/Hexanes) Decision->Crystallize Yes PostChromCryst Recrystallize Purified Fractions Chromatography->PostChromCryst Carbon Decolorize with Activated Carbon Crystallize->Carbon Still Colored? Final Pure Product (>99%) Store under N₂ at 2-8°C Crystallize->Final Carbon->Crystallize PostChromCryst->Final

Caption: Decision workflow for purifying (4-Amino-2-fluorophenyl)methanol.

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is ideal for material that is already >90% pure but requires final polishing to remove minor impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of warm ethyl acetate (approx. 50-60°C) required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w), and gently heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the carbon or any insoluble impurities.

  • Anti-Solvent Addition: While the solution is still warm, slowly add hexanes dropwise with swirling. Continue until you see persistent cloudiness (the point of supersaturation).

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in a refrigerator (2-8°C) for several hours.[11]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

Use this method for crude material with significant impurities or when crystallization fails.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., 2% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb it onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% EtOAc in Hexanes + 1% Et₃N).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 30-50% EtOAc in Hexanes + 1% Et₃N). The addition of 1% triethylamine is critical to prevent streaking.

  • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid or oil can then be recrystallized using Protocol 1 for final purification.

Impact of pH on Solubility and Handling

The amphipathic nature of (4-Amino-2-fluorophenyl)methanol means its solubility is highly pH-dependent. This can be exploited during aqueous workups.

pHSolubility cluster_acid Acidic (pH < 4) cluster_neutral Neutral (pH ≈ 7) cluster_base Basic (pH > 10) Acid R-NH₃⁺ (Protonated) - High water solubility - Extracts into aqueous acid Neutral R-NH₂ (Neutral) - Low water solubility - High organic solvent solubility Acid->Neutral Add Base Neutral->Acid Add Acid Base R-NH₂ (Neutral) - Remains in organic phase - Acidic impurities extract into aqueous base Neutral->Base No Change

Caption: Effect of pH on the ionization state and solubility of the molecule.

This property is useful for a liquid-liquid extraction workup. For example, dissolving the crude product in ethyl acetate and washing with a dilute acid (e.g., 1M HCl) will extract the amine into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and re-extracting will recover the purified amine.[12]

References
  • CN102875414A - Preparation method of 4-amino-2-trifluoromethyl cyanophenyl - Google Patents.
  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available at: [Link]

  • US5866719A - Process for the purification of an aminoalcohol - Google Patents.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC - NIH. Available at: [Link]

  • Preparation of 4′-aminoacetanilide - PrepChem.com. Available at: [Link]

  • Enhanced chromatographic resolution of amine enantiomers carbobenzyloxy derivatives in high-performance liquid chromatographic and supercritical fluid chromatography | Request PDF - ResearchGate. Available at: [Link]

  • (IUCr) 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available at: [Link]

  • 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate - ResearchGate. Available at: [Link]

  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? | ResearchGate. Available at: [Link]

  • 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate - PMC - NIH. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. Available at: [Link]

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Technical Support Center: Alternative Reducing Agents for (4-Amino-2-fluorophenyl)methanol Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Amino-2-fluorophenyl)methanol. The presence of multiple functional groups—an amino group, a fluoro substituent, and a hydroxyl group precursor (aldehyde, ester, or carboxylic acid)—on an aromatic ring presents unique challenges in chemoselectivity. This document provides in-depth troubleshooting advice, detailed protocols for alternative reducing agents, and a comparative analysis to aid in the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the reduction of functionalized aromatic compounds like 4-amino-2-fluorobenzaldehyde or 4-amino-2-fluorobenzoic acid and its esters.

Question 1: My reduction of 4-amino-2-fluorobenzaldehyde with Sodium Borohydride (NaBH₄) is sluggish and gives low yields. What could be the issue?

Answer: While Sodium Borohydride is a mild and often selective reagent for aldehyde reduction, its reactivity can be influenced by several factors, especially with substituted aromatic aldehydes.

  • Solvent Choice: NaBH₄ reductions are typically performed in protic solvents like methanol or ethanol. These solvents can participate in the reaction mechanism and enhance the reducing power of the borohydride. If you are using a less polar or aprotic solvent, the reaction rate may be significantly lower.

  • Temperature: While many NaBH₄ reductions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can often increase the reaction rate without compromising selectivity. However, be cautious, as excessive heat can lead to side reactions.

  • Reagent Purity and Stoichiometry: Ensure your NaBH₄ is fresh and has been stored in a dry environment. Over time, it can decompose. While theoretically, one equivalent of NaBH₄ can reduce four equivalents of an aldehyde, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete conversion.

  • pH of the reaction medium: The stability and reactivity of NaBH₄ are pH-dependent. In acidic conditions, it decomposes rapidly. While the reaction is usually run under neutral or slightly basic conditions, the presence of acidic impurities in your starting material could quench the reducing agent.

Troubleshooting Workflow for Sluggish NaBH₄ Reductions

G start Sluggish NaBH₄ Reduction check_solvent Verify Solvent System (Methanol or Ethanol is preferred) start->check_solvent check_temp Optimize Reaction Temperature (Consider gentle warming to 40-50 °C) check_solvent->check_temp check_reagent Assess NaBH₄ Quality and Stoichiometry (Use fresh reagent, 1.1-1.5 eq.) check_temp->check_reagent check_ph Evaluate Reaction pH (Ensure non-acidic conditions) check_reagent->check_ph outcome Improved Yield and Reaction Rate check_ph->outcome

Caption: Troubleshooting flowchart for slow NaBH₄ reductions.

Question 2: I am observing defluorination as a side product during my reduction. How can I prevent this?

Answer: The carbon-fluorine bond in aromatic systems is generally robust.[1] However, under certain reductive conditions, particularly with more powerful reducing agents or at elevated temperatures, defluorination can occur.[2]

  • Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is a very powerful reducing agent and can sometimes lead to the hydrogenolysis of C-F bonds, especially if there are activating groups on the ring.[3] Milder reagents like Sodium Borohydride or Borane-Tetrahydrofuran (BH₃·THF) are less likely to cause defluorination.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For potent hydrides like LiAlH₄, conducting the reaction at 0 °C or even -78 °C can significantly suppress dehalogenation.

  • Catalytic Hydrogenation: While catalytic hydrogenation is a powerful tool, some catalysts (like Palladium on Carbon) under harsh conditions (high pressure and temperature) can promote hydrodehalogenation. Careful selection of the catalyst (e.g., Platinum or Rhodium-based catalysts) and optimization of reaction conditions are crucial.

Question 3: The amino group in my starting material seems to be interfering with the reduction. What are my options?

Answer: The amino group, being a Lewis base, can react with Lewis acidic reducing agents like LiAlH₄ and Borane. This can lead to the formation of complexes that may be less soluble or exhibit different reactivity.

  • Use of Excess Reagent: A common strategy is to use an additional equivalent of the hydride reagent to account for the acidic proton of the amino group.

  • Protecting Groups: For more sensitive substrates or multi-step syntheses, protecting the amino group is a viable strategy.[4][5] Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy).[6] These groups can be introduced before the reduction and removed afterward under specific conditions. The choice of protecting group should be orthogonal to the reduction conditions.[7]

Protecting Group Strategy Workflow

G start Starting Material (4-Amino-2-fluorobenzoic acid/aldehyde) protect Protect Amino Group (e.g., with Boc anhydride) start->protect reduce Perform Reduction (e.g., with LiAlH₄ or BH₃·THF) protect->reduce deprotect Deprotect Amino Group (e.g., with TFA or HCl) reduce->deprotect product Final Product ((4-Amino-2-fluorophenyl)methanol) deprotect->product

Caption: Workflow for using a protecting group strategy.

Question 4: I am trying to reduce 4-amino-2-fluorobenzoic acid directly. Which reducing agent is most suitable?

Answer: The direct reduction of carboxylic acids requires strong reducing agents as they are less electrophilic than aldehydes or ketones.[8]

  • Lithium Aluminum Hydride (LiAlH₄): This is a very effective reagent for the reduction of carboxylic acids to primary alcohols.[8][9] However, its high reactivity necessitates careful handling under anhydrous conditions and at low temperatures to avoid side reactions.[3] A proper workup procedure is also critical to manage the aluminum salts formed.[10]

  • Borane Complexes (e.g., BH₃·THF or BH₃·SMe₂): Borane is highly chemoselective for carboxylic acids and amides.[11][12][13] It is generally considered milder than LiAlH₄ and often provides cleaner reactions with easier workups.[14] Borane will typically not reduce esters, nitro groups, or halides under the conditions used for carboxylic acid reduction.[11]

Question 5: What is the best work-up procedure for a LiAlH₄ reduction?

Answer: A proper and safe workup is crucial for LiAlH₄ reactions to quench the excess reagent and break down the aluminum alkoxide complexes to isolate the product. The Fieser workup is a widely used and reliable method.[3]

Fieser Workup Protocol: For a reaction performed with 'x' grams of LiAlH₄ in an ethereal solvent (e.g., THF, diethyl ether), cool the reaction mixture to 0 °C in an ice bath and slowly and sequentially add:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH solution

  • '3x' mL of water

After the additions, the mixture is stirred vigorously at room temperature until a granular white precipitate of aluminum salts forms, which can then be easily removed by filtration.

Comparative Analysis of Alternative Reducing Agents

The choice of reducing agent is critical and depends on the starting material (aldehyde, ester, or carboxylic acid), the desired selectivity, and the available laboratory infrastructure.

Reducing AgentStarting MaterialKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Aldehyde, KetoneMild, safe, easy to handle, compatible with protic solvents.[15]Generally not effective for carboxylic acids or esters without additives.[8]
Lithium Aluminum Hydride (LiAlH₄) Aldehyde, Ketone, Ester, Carboxylic AcidVery powerful and versatile reducing agent.[9]Highly reactive with water and protic solvents, requires strict anhydrous conditions, can be less chemoselective.[3]
Borane-THF Complex (BH₃·THF) Carboxylic Acid, Amide, Aldehyde, KetoneHighly chemoselective for carboxylic acids and amides.[11][12] Milder than LiAlH₄ with easier workup.Can form stable complexes with amines, may require excess reagent.
Catalytic Hydrogenation (H₂/Catalyst) Aldehyde, Ketone, Nitro group"Green" reagent (H₂), high yields, catalyst can often be recovered and reused.[16]Requires specialized equipment (hydrogenator), potential for dehalogenation with some catalysts.[17]

Detailed Experimental Protocols

Protocol 1: Reduction of 4-Amino-2-fluorobenzaldehyde using Sodium Borohydride

This protocol is suitable for the reduction of the aldehyde to the corresponding alcohol.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-fluorobenzaldehyde (1 equivalent) in methanol (10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add Sodium Borohydride (1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution). Adjust the pH to ~7.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Amino-2-fluorophenyl)methanol. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction of 4-Amino-2-fluorobenzoic Acid using Borane-THF Complex

This protocol is designed for the direct reduction of the carboxylic acid.

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in anhydrous Tetrahydrofuran (THF) (20 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of BH₃·THF: Slowly add a 1 M solution of Borane-THF complex in THF (approximately 2.5-3.0 equivalents) dropwise via a syringe or dropping funnel. The evolution of hydrogen gas will be observed.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane (caution: vigorous hydrogen evolution).

  • Work-up: Remove the solvents under reduced pressure. Add 1 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate esters. Cool to room temperature and basify with aqueous NaOH to pH > 10.

  • Purification: Extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by standard methods.[18]

References

  • Bibliomed. (n.d.). A Convenient Approach for Reduction of Some Fluoro Imines Using NaBH4. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ACS Publications. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • RSC Publishing. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved from [Link]

  • ACS Publications. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. Retrieved from [Link]

  • PMC. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2013). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Retrieved from [Link]

  • Oreate AI Blog. (2026). LiAlH4: The Powerhouse Reducing Agent You Need to Know. Retrieved from [Link]

  • RSC Publishing. (2014). Catalytic hydrogenation of functionalized amides under basic and neutral conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • ResearchGate. (2013). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Retrieved from [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • YouTube. (2020). Naming Aromatic Compounds (Part 2)- Multiple functional groups (Phenol, Anisole, benzoic acid). Retrieved from [Link]

  • OUCI. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • ACS Publications. (2018). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • ACS Publications. (2004). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

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  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Dehalogenation of aromatics by nucleophilic aromatic substitution. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

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solvent effects on the synthesis of (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Effects & Process Optimization for (4-Amino-2-fluorophenyl)methanol Synthesis

Executive Summary & Chemical Context

(4-Amino-2-fluorophenyl)methanol is a critical pharmacophore, often serving as a bioisostere in kinase inhibitors and antibacterial agents. Its synthesis typically hinges on the reduction of 4-amino-2-fluorobenzoic acid or its methyl ester .

The presence of the ortho-fluorine atom and the para-amino group creates a "push-pull" electronic system. The amino group (


 effect) increases electron density on the ring, while the fluorine (

effect) withdraws density from the benzylic position. This electronic interplay makes the choice of solvent not just a matter of solubility, but a determinant of reaction kinetics and chemoselectivity.

This guide addresses the three most common synthetic challenges: incomplete reduction , solubility-driven stalling , and emulsion formation during workup .

Critical Solvent Parameters

The following table summarizes how solvent properties directly impact the reduction of 4-amino-2-fluorobenzoic acid derivatives.

Solvent SystemRoleKey CharacteristicImpact on Synthesis
THF (Tetrahydrofuran) Reaction MediumAprotic, Moderate Polarity, Lewis BasePreferred for LiAlH₄. Solvates lithium cations, stabilizing the aluminate intermediate. Must be anhydrous (<50 ppm H₂O).
Methanol / Ethanol Reaction MediumProtic, High PolarityPreferred for NaBH₄. Activates borohydride via hydrogen bonding but destroys LiAlH₄. Excellent solubility for the polar amino-alcohol product.
Diethyl Ether Reaction MediumAprotic, Low PolarityHistorical Standard. Often leads to precipitation of the intermediate (stalling the reaction) due to the low solubility of the polar amino-species.
Toluene Co-solventAprotic, Non-polarWorkup Aid. Used to break emulsions or drive azeotropic drying. Poor solubility for the product itself.
Water Quench/AntisolventProtic, High PolarityIsolation. Induces crystallization of the product from alcoholic solutions.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Kinetics & Conversion

Q1: My LiAlH₄ reduction in Diethyl Ether is stalling at ~60% conversion. Adding more reagent doesn't help. Why? Diagnosis: This is likely a solubility-induced surface passivation . Technical Insight: The target molecule contains a primary amine and a hydroxyl group, making it significantly more polar than the ester precursor. In diethyl ether, the intermediate lithium alkoxide-amine complex is insoluble. It precipitates and coats the unreacted starting material, preventing further hydride attack. Solution:

  • Switch to THF: THF has higher polarity and better solvates the amino-alkoxide intermediates.

  • Reflux: If already using THF, ensure the reaction is at a gentle reflux (

    
    ) to maintain solubility.
    
  • Soxhlet Method: If the precursor is highly insoluble, place it in a Soxhlet extractor to slowly feed it into the LiAlH₄/THF solution.

Q2: I am using NaBH₄ in Methanol, but the reaction is extremely slow (24+ hours). Diagnosis: Sodium borohydride alone is often too mild to reduce benzoate esters efficiently. Technical Insight: While Methanol activates NaBH₄, the electrophilicity of the ester carbonyl is reduced by the electron-donating para-amino group (resonance stabilization). Solution:

  • Add an Activator: Use the NaBH₄–Iodine system (generates Borane in situ) or NaBH₄–CaCl₂ (Lewis acid activation).

  • Protocol Adjustment: Add Iodine (0.5 eq) to the NaBH₄/THF suspension before adding the ester. This generates a more potent reducing species.

Category 2: Selectivity & Impurity Control

Q3: I see a small amount of defluorinated byproduct (benzyl alcohol) in my LC-MS. Is the solvent causing this? Diagnosis: Likely caused by over-heating in high-boiling ethers (like Diglyme) or presence of trace transition metals. Technical Insight: While aryl fluorides are generally stable to hydride reduction, the ortho-position is activated. If you are using refluxing Diglyme (


) or aggressive Lewis acids, you may trigger Nucleophilic Aromatic Substitution (

) by the hydride. Solution:
  • Lower Temperature: Limit reaction temperature to

    
     (THF reflux).
    
  • Solvent Purity: Ensure solvents are peroxide-free; radical mechanisms can promote dehalogenation.

Category 3: Workup & Isolation[1][2][3]

Q4: The workup has turned into a gelatinous gray emulsion that won't separate. How do I recover my product? Diagnosis: Classic "Aluminum Hydroxide Gel" formation from improper LiAlH₄ quenching. Technical Insight: The amphoteric nature of the amino-alcohol product complicates phase separation. The standard acidic quench can trap the amine as a salt in the aqueous phase, while a basic quench promotes emulsions. Solution:

  • The Fieser Method (Specific to THF): For every

    
     grams of LiAlH₄ used:
    
    • Add

      
       mL Water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • Add anhydrous

      
       directly to the mixture and stir for 15 mins. The aluminum salts will form a granular white precipitate that can be filtered off.
      

Visualization: Reaction Mechanism & Solvent Interaction

The following diagram illustrates the reduction pathway and how THF stabilizes the critical intermediate compared to Ether.

G Start Methyl 4-amino-2-fluorobenzoate Complex Tetrahedral Intermediate (Aluminate Complex) Start->Complex LiAlH4 / Hydride Attack THF_Stab THF Solvation (Stabilizes Li+) Complex->THF_Stab High Solubility Ether_Ppt Ether Solvent (Precipitation/Stalling) Complex->Ether_Ppt Low Solubility Product (4-Amino-2-fluorophenyl)methanol THF_Stab->Product H3O+ Quench Ether_Ppt->Product Incomplete Conversion

Caption: Figure 1. Solvent influence on the stability and solubility of the aluminate intermediate. THF prevents surface passivation.

Validated Experimental Protocol

Method: Reduction via LiAlH₄ in Anhydrous THF Rationale: This route offers the highest conversion rate for electron-rich amino esters.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a reflux condenser, nitrogen inlet, and addition funnel.

  • Reagent Prep: Charge flask with LiAlH₄ (1.5 equiv) and Anhydrous THF (10 vol) . Cool to

    
    .
    
  • Addition: Dissolve Methyl 4-amino-2-fluorobenzoate (1.0 equiv) in Anhydrous THF (5 vol) . Add dropwise over 30 mins.

    • Critical Check: Ensure the internal temperature does not exceed

      
       during addition to prevent runaway exotherms.
      
  • Reaction: Warm to room temperature, then heat to gentle reflux (

    
    ) for 3 hours.
    
    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] The fluorescent ester spot should disappear.

  • Quench (Fieser Method): Cool to

    
    . Dilute with equal volume of THF. Add Water (
    
    
    
    mass of LAH), then 15% NaOH (
    
    
    ), then Water (
    
    
    ).
  • Filtration: Add

    
    , stir 15 mins, and filter through a Celite pad.
    
  • Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water (1:3) if necessary.

References

  • PubChem. (2024).[2] (4-Amino-2-fluorophenyl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] Retrieved from [Link]

Sources

work-up procedure for (4-Amino-2-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Synthesis & Work-up of (4-Amino-2-fluorophenyl)methanol

Ticket ID: #SYN-56456-WU Topic: Work-up Optimization for Amino-Benzyl Alcohol Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (4-Amino-2-fluorophenyl)methanol (CAS: 56456-47-4) typically involves the reduction of methyl 4-amino-2-fluorobenzoate (or the corresponding acid) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

The Core Challenge: This molecule is an amphoteric amino-alcohol .

  • Solubility: It possesses moderate water solubility, leading to product loss in aqueous waste streams if pH is not strictly controlled.

  • Chelation: The 1,4-relationship between the amine and the alcohol (benzyl position) allows for strong coordination with aluminum salts, causing "sticky" emulsions that trap product.

  • Stability: The electron-rich aniline moiety is prone to oxidative degradation (browning) during prolonged work-ups.

This guide replaces standard "textbook" quenching with a Modified Rochelle Salt Protocol designed specifically for fluorinated amino-benzyl alcohols.

Module 1: The Gold Standard Protocol (Modified Rochelle Salt)

Why this method? Standard acidic quenching (HCl) protonates the amine (forming the hydrochloride salt), driving your product into the water layer. Standard Fieser work-ups (Water/NaOH/Water) often fail here because the amino-alcohol chelates the aluminum, forming a gelatinous sludge that occludes the product.

The Solution: Potassium Sodium Tartrate (Rochelle Salt) acts as a ligand exchange agent, breaking the Product-Al complex and solubilizing the aluminum in the aqueous phase while leaving the product free in the organic phase.

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Dilution Dilute the reaction mixture (THF) with an equal volume of Diethyl Ether (Et₂O) or MTBE at 0°C.Reduces viscosity and acts as the initial extraction solvent.
2. Quench Add Ethyl Acetate (EtOAc) dropwise until bubbling ceases.Consumes excess hydride gently without generating excessive heat or acid.
3. Complexation Add Saturated Aqueous Rochelle Salt Solution (10 mL per gram of LiAlH₄ used).Tartrate ions displace the amino-alcohol from the Aluminum center [1].
4. Digestion CRITICAL: Stir vigorously at Room Temperature (RT) for 2–4 hours .You must allow time for the phase transfer kinetics. The grey slurry must turn into two clear layers.
5. Separation Separate layers. The organic layer should be clear.Product is in the organic phase (neutral amine form).
6. Scavenging Wash the aqueous layer twice with EtOAc.Recovers product trapped in the aqueous phase due to its polarity.
7. Drying Dry combined organics over Na₂SO₄ (Sodium Sulfate).MgSO₄ is slightly acidic and can adsorb polar amines; Na₂SO₄ is safer here.

Module 2: Troubleshooting & FAQs

Q1: "I followed the Fieser work-up (x mL Water, x mL 15% NaOH, 3x mL Water), but I have a thick grey emulsion and low yield. How do I fix this?"

Diagnosis: Aluminum-Amine Chelation. The high pH of the Fieser method (NaOH) is good for keeping the amine deprotonated, but the rapid precipitation of Al(OH)₃ traps the polar product inside the solid matrix.

Rescue Protocol:

  • Do not filter the sludge (you will lose product).

  • Add Celite to the emulsion.

  • Dilute with EtOAc (more polar than ether, better for this alcohol).

  • Reflux the mixture gently for 30 minutes. This helps desorb the product from the aluminum salts.

  • Filter while warm through a sintered glass funnel packed with Celite.

Q2: "My product is in the aqueous layer. I used 1M HCl to quench."

Root Cause: You protonated the aniline nitrogen (


).
(4-Amino-2-fluorophenyl)methanol + H⁺ 

Ammonium Salt (Water Soluble)

Correction: You must perform a pH Swing Extraction :

  • Cool the aqueous layer to 0°C.

  • Slowly add saturated NaHCO₃ or 2M NaOH until the pH is adjusted to pH 9–10 .

    • Note: The fluorine atom lowers the

      
       of the aniline slightly compared to non-fluorinated analogs, making it a weaker base, but it still requires basic conditions to be neutral.
      
  • Extract 3x with 2-MeTHF or EtOAc . (DCM is often poor for extracting polar benzyl alcohols).

Q3: "The product turns brown/purple upon concentration."

Diagnosis: Oxidative degradation. The 4-amino group activates the ring, making it susceptible to air oxidation, especially in solution.

Mitigation:

  • Add Antioxidant: Add a trace amount of BHT (butylated hydroxytoluene) to the extraction solvent if the product is an oil.

  • Inert Atmosphere: Perform the evaporation under strictly inert atmosphere (Argon).

  • Storage: Store the solid under Nitrogen in the freezer (-20°C).

Module 3: Visualization & Logic Flows

Figure 1: Work-up Decision Matrix

Use this flow to select the correct quenching method based on your scale and reagents.

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Low Al Load LargeScale > 5 grams ScaleCheck->LargeScale High Al Load MethodFieser Fieser Method (Fast, but risk of occlusion) SmallScale->MethodFieser MethodRochelle Rochelle Salt Method (Slow, High Recovery) LargeScale->MethodRochelle ResultFieser Risk: Al-Amine Chelation Requires Celite Filter MethodFieser->ResultFieser ResultRochelle Clear Phase Separation Maximized Yield MethodRochelle->ResultRochelle

Caption: Decision matrix for selecting between Fieser and Rochelle salt work-ups based on reaction scale and risk of product occlusion.

Figure 2: The pH Swing Extraction Logic

Understanding where your product resides based on pH is critical for recovery.

pH_Swing Acidic Acidic pH (< 4) Protonated Form (R-NH3+) SOLUBLE IN WATER Basify Add NaOH / NaHCO3 (Deprotonation) Acidic->Basify Neutral Basic pH (> 9) Neutral Form (R-NH2) SOLUBLE IN ORGANIC Basify->Neutral

Caption: The pH swing logic. To extract the product, the pH must be elevated above the pKa of the anilinium ion (~4.0) to ensure the neutral species predominates.

Module 4: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Selection

SolventSolubility RatingUsage in Work-up
Water (pH 7) Low/ModerateWaste phase (loss risk if not salted out)
Water (pH 2) HighDo not use for extraction (Product Trapped)
Dichloromethane (DCM) ModerateOften insufficient for polar amino-alcohols
Ethyl Acetate (EtOAc) High Recommended extraction solvent
2-MeTHF Very High Best alternative if EtOAc fails
Diethyl Ether ModerateGood for precipitation, poor for extraction

Table 2: Physical Properties for Identification

PropertyValueNotes
Molecular Weight 141.14 g/mol
Appearance Off-white to beige solidDarkens on air exposure
Melting Point 95–98°CLiterature varies; check purity if <90°C
pKa (Aniline) ~3.8 – 4.2Lower than aniline (4.[1][2][3][4]6) due to Fluorine EWG

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The foundational text for Aluminum hydride work-ups).
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997. (Comprehensive guide on hydride reduction mechanisms and quenching).
  • Patent Reference (Contextual): WO2008076325A1. "Compounds and methods for kinase modulation." (Demonstrates the use of (4-amino-2-fluorophenyl)methanol as a key intermediate in medicinal chemistry).

  • Patent Reference (Synthesis): CN105237469A. "Preparation method of 4-chlorophenyl-2-pyridyl methanol." (Describes similar borohydride reduction work-ups for halogenated benzyl alcohols).

Sources

removing residual catalyst from (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Overview

The Problem: You are likely synthesizing (4-Amino-2-fluorophenyl)methanol via the catalytic hydrogenation of 4-nitro-2-fluorobenzyl alcohol using Palladium on Carbon (Pd/C) or Raney Nickel. While the reduction is efficient, the product presents a "perfect storm" for metal retention:

  • The Amine Trap: The primary amine (-NH₂) is a strong ligand for transition metals (Pd, Ni, Pt).

  • The Chelation Effect: The benzyl alcohol group (-CH₂OH) can act cooperatively with the amine (and potentially the fluorine atom) to form stable chelate complexes that resist simple filtration.

  • Solubility Issues: The molecule is highly polar, often requiring polar solvents (MeOH, EtOH, THF) that also solubilize metal-ligand complexes, allowing them to pass through Celite.[1]

The Goal: Reduce residual metal content (Pd/Ni) to <10 ppm to comply with ICH Q3D guidelines for oral/parenteral drugs, without sacrificing yield to non-specific adsorption.

Diagnostic & Regulatory Limits (ICH Q3D)

Before initiating purification, verify your target limits.[1] Visual inspection is insufficient; "clear" solutions can still contain >500 ppm of colloidal Pd.

Table 1: Regulatory Thresholds (ICH Q3D R2)
ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 2B1001010 ppm (Oral) / 1 ppm (Inj.)
Nickel (Ni) 2A2002020 ppm (Oral) / 2 ppm (Inj.)
Platinum (Pt) 2B1001010 ppm (Oral) / 1 ppm (Inj.)

Tech Note: If your crude product is grey, brown, or pink, you likely have >1000 ppm residual metal.[1]

Decision Matrix: Selecting the Right Protocol

Do not guess. Follow this logic flow to minimize yield loss.

CatalystRemoval Start Start: Crude Reaction Mixture Filter Step 1: Hot Filtration (Celite) Start->Filter CheckColor Is filtrate colored? Filter->CheckColor Carbon Step 2: Activated Carbon (High Yield Risk) CheckColor->Carbon Yes (Dark/Grey) Scavenger Step 3: Silica Scavengers (High Selectivity) CheckColor->Scavenger No (Pale/Clear) Carbon->Scavenger If Color Persists Analysis ICP-MS Analysis Carbon->Analysis Scavenger->Analysis Pass Success (<10 ppm) Analysis->Pass < Limit Fail Fail (>10 ppm) Analysis->Fail > Limit Crystallization Step 4: Salt Formation/Crystallization Fail->Crystallization

Figure 1: Strategic workflow for removing residual catalysts from polar amines.

Protocol A: Functionalized Silica Scavenging (Recommended)

This is the most reliable method for (4-Amino-2-fluorophenyl)methanol because it targets the metal chemically rather than physically.

Why it works: The amine in your product competes for the metal. To win, you need a ligand on the silica that binds Pd stronger than your amine.

  • Best Choice: Thiol (-SH) or TMT (Trimercaptotriazine) functionalized silica.

  • Avoid: Amine-functionalized silica (it won't outcompete your product).

Experimental Protocol
  • Dissolution: Dissolve crude (4-Amino-2-fluorophenyl)methanol in THF or Ethanol (10 volumes). Avoid DMF if possible (it stabilizes Pd clusters).

  • Loading: Add SiliaMetS® Thiol or MP-TMT resin.

    • Ratio: 4 equivalents of scavenger relative to the residual metal (if known). If unknown, use 5-10 wt% relative to the mass of the substrate.

  • Temperature: Heat to 50°C . Heat is crucial to break the kinetic barrier of the Pd-Product complex.

  • Time: Stir for 4-12 hours .

  • Filtration: Filter through a 0.45 µm membrane (PTFE or Nylon) to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

Table 2: Scavenger Compatibility Guide
Scavenger TypeFunctional GroupAffinity for Pd/PtCompatibility with Amine ProductRecommendation
Thiol (Si-SH) -SHHighExcellent (No interaction)High
TMT TrimercaptotriazineVery HighExcellentHighest (Best for <10ppm)
Thiourea -NH-CS-NH-HighGoodModerate
Amine (Si-NH2) -NH2ModeratePoor (Product competes)Do Not Use

Protocol B: Activated Carbon (The "Hammer")

Use this only if the product is visibly grey (colloidal metal) and you can tolerate a 10-15% yield loss.

Risk: Your product is polar and aromatic. Activated carbon loves polar aromatic rings. It will eat your yield.

  • Selection: Use a wood-based carbon (e.g., Darco KB-B or Norit SX Ultra ). These have larger mesopores suitable for metal complexes.

  • Slurry: Add 10 wt% carbon to the solution at 50°C.

  • Time: Stir for minimum 1 hour , maximum 4 hours.

  • Filtration: Filter over a pad of Celite.

    • Critical Step: If the filtrate is still grey, the carbon fines are slipping through. Use a 0.22 µm filter immediately.

Protocol C: Salt Formation (The "Chemical Break")

If scavenging fails, the metal is likely coordinated too tightly to the amine. You must "turn off" the amine.

Mechanism: Protonating the amine (


) destroys its ability to donate electrons to the metal, releasing the Pd into solution.
  • Dissolve: Dissolve crude product in EtOAc or EtOH.

  • Acidify: Add 1.1 eq of HCl (4M in Dioxane) or Methanesulfonic acid .

  • Precipitate: The salt (4-Amino-2-fluorophenyl)methanol Hydrochloride should precipitate.

  • Wash: Filter the solid and wash efficiently with EtOAc. The Pd remains in the mother liquor.

  • Freebase (Optional): If the free base is required, neutralize with aqueous NaHCO₃ and extract into EtOAc.

Troubleshooting FAQs

Q: I used Thiol silica, but my Pd levels are still ~200 ppm. Why? A: You likely have oxidized Pd(II) which binds differently than Pd(0), or the solvent is interfering.

  • Fix 1: Switch to TMT (Trimercaptotriazine) scavenger. It is far superior for Pd(II) species.

  • Fix 2: If using MeOH, switch to THF.[1] MeOH can act as a ligand stabilizing the Pd.

Q: The product turns pink/red upon standing. Is this metal? A: This is often a sign of aniline oxidation , catalyzed by trace metals.[1] Even 5 ppm of Pd can catalyze the air oxidation of your product to colored quinoid species.

  • Fix: Store the product as the HCl salt (see Protocol C) or under Nitrogen.

Q: Can I use extraction (Liquid-Liquid) to remove the metal? A: Generally, no . The partition coefficient of the Pd-Amine complex usually matches the product. However, washing the organic layer with aqueous N-Acetylcysteine (0.1 M) or Sodium Thioglycolate can pull Pd into the aqueous phase.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • ICH Guideline Q3D (R2) (2022). Guideline for Elemental Impurities. International Council for Harmonisation.[2]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Blog.

  • SiliCycle. (2025). Metal Scavenging Solutions: Scavenging of Palladium.[3] SiliCycle Application Notes.

Sources

Validation & Comparative

Biological Activity of (4-Amino-2-fluorophenyl)methanol Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (4-Amino-2-fluorophenyl)methanol (CAS: 119341-50-1), also known as 4-amino-2-fluorobenzyl alcohol, is not merely a building block but a privileged self-immolative linker in the design of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). Its primary biological utility lies in its ability to modulate the stability-release trade-off in prodrugs targeted by enzymes like Prostate-Specific Antigen (PSA).

While non-fluorinated analogs (e.g., p-aminobenzyl alcohol, PABOH) often suffer from premature hydrolysis in plasma, the introduction of the fluorine atom at the ortho position to the benzylic center provides a critical electronic "tweak." This modification enhances the chemical stability of the prodrug in circulation without compromising the rapid 1,6-elimination kinetics required for drug release at the tumor site.

This guide analyzes the scaffold's performance as a linker, comparing it against non-fluorinated standards and detailing its application in delivering cytotoxins like phosphoramide mustards and doxorubicin.

Part 1: Chemical Context & Mechanism of Action

The "Fluoro-Switch" Effect

The strategic incorporation of fluorine into the PABOH scaffold fundamentally alters the electronic landscape of the linker.

  • Inductive Effect (-I): The fluorine atom (electronegativity 3.98) withdraws electron density from the benzene ring and the benzylic carbon. This destabilizes the formation of the benzylic carbocation intermediate that leads to spontaneous (premature) hydrolysis in plasma.

  • Resonance Effect (+R): While fluorine is withdrawing, it can donate electrons into the ring. However, in the context of the 1,6-elimination, the -I effect dominates the ground-state stability, preventing "leakage" of the toxic payload.

Mechanism: 1,6-Elimination (Self-Immolation)

The biological activity of this scaffold is defined by its ability to undergo a cascade fragmentation upon enzymatic activation.

  • Masking: The aniline amine is acylated with a peptide sequence (e.g., HSSKLQ) specific to a tumor protease (e.g., PSA).

  • Activation: The protease cleaves the amide bond, revealing the free aniline.

  • Collapse: The lone pair on the nitrogen pushes into the ring, expelling the leaving group (the drug) at the benzylic position via 1,6-elimination.

  • Byproduct: An aza-quinone methide is formed, which is rapidly hydrated to the harmless benzyl alcohol byproduct.

SelfImmolation Prodrug Prodrug Conjugate (Peptide-NH-Ar-CH2-O-Drug) Intermediate Free Aniline Intermediate (H2N-Ar-CH2-O-Drug) Prodrug->Intermediate Amide Hydrolysis Enzyme Enzyme (PSA) Cleavage Enzyme->Prodrug Transition 1,6-Elimination (Electron Cascade) Intermediate->Transition Spontaneous Release Released Drug (HO-Drug) Transition->Release Payload Ejection Byproduct Aza-Quinone Methide (>C=N-Ar=CH2) Transition->Byproduct

Caption: The self-immolative cascade of (4-amino-2-fluorophenyl)methanol linkers. The fluorine substitution (on the 'Ar' ring) stabilizes the 'Prodrug' state against non-enzymatic hydrolysis.

Part 2: Comparative Analysis

Category 1: Linker Stability and Release Kinetics

The primary metric for this scaffold is the half-life (


) of the prodrug in the presence of the target enzyme versus in plasma (stability).

Comparison: Fluorinated (2-F-PABOH) vs. Non-Fluorinated (PABOH)

FeatureNon-Fluorinated (PABOH)(4-Amino-2-fluorophenyl)methanolPerformance Verdict
Plasma Stability Moderate. Susceptible to spontaneous hydrolysis at the benzylic ether/carbamate bond.High. Fluorine (-I effect) stabilizes the benzylic bond against background hydrolysis.Fluorinated Wins (Crucial for reducing systemic toxicity).
Enzymatic

(PSA)
Fast (< 10 min).[1] Rapid activation can sometimes lead to saturation.Optimized (35 - 100 min). Slightly slower release allows for better tumor penetration before payload dumping.Fluorinated Wins (Controlled Release).
Metabolic Liability High.[2] The ring is electron-rich and prone to oxidation by CYPs.Reduced. Fluorine blocks metabolic soft spots on the ring.Fluorinated Wins .
Payload Compatibility Limited to highly reactive leaving groups.Broad. Can stabilize leaving groups like doxorubicin, paclitaxel, and nitrogen mustards.Fluorinated Wins .

Supporting Data (Wu et al. & Aloysius et al.):

  • Prodrug I (Fluorinated Linker + Phosphoramide Mustard): Demonstrated a

    
     of 35 minutes  in the presence of PSA.[1]
    
  • Selectivity: The fluorinated conjugate showed a 14-fold selectivity for PSA-producing LNCaP cells (prostate cancer) over non-PSA-producing DU145 cells.

  • Stability: Introduction of the fluorine at the ortho position to the benzylic center (the 2-position) resulted in superior chemical stability compared to unsubstituted analogs, preventing "leaky" killing of healthy cells.

Category 2: Antimicrobial & Kinase Inhibitor Activity

While the linker application is dominant, derivatives of this scaffold also appear in direct-acting small molecules.

  • Kinase Inhibitors: The 3-fluoro-4-aminophenyl motif (structurally identical to our scaffold but numbered differently depending on the core) is a key pharmacophore in BCR-ABL inhibitors (e.g., Asciminib analogs). The fluorine atom interacts with carbonyls in the ATP-binding pocket (e.g., Leu359 in ABL1) via orthogonal multipolar interactions, increasing potency by ~4-fold compared to non-fluorinated analogs.

  • Antimicrobials: Schiff bases derived from the oxidized form (4-amino-2-fluorobenzaldehyde) show moderate activity against S. aureus and E. coli. However, compared to standard antibiotics (Ciprofloxacin), these derivatives typically require higher concentrations (MIC > 30 µg/mL) to achieve inhibition, making them less competitive as standalone antibiotics but valuable as sensitizers.

Part 3: Experimental Protocols

Protocol A: Synthesis of PSA-Cleavable Prodrug (Linker-Drug Conjugate)

This protocol describes the conjugation of a peptide (Gln-side) to the 4-amino-2-fluorobenzyl alcohol linker, followed by activation for drug loading.

Reagents:

  • (4-Amino-2-fluorophenyl)methanol (Starting Material)[3]

  • Fm-Gln(Trt)-OH (Protected Amino Acid)

  • EEDQ (Coupling Reagent)

  • 4-Nitrophenyl chloroformate (Activation Reagent)

  • Doxorubicin or Phosphoramide Mustard (Payload)

Workflow:

  • Peptide Coupling:

    • Dissolve Fm-Gln(Trt)-OH (1.0 eq) and EEDQ (1.1 eq) in anhydrous DCM.

    • Add (4-Amino-2-fluorophenyl)methanol (1.0 eq). Stir at room temperature for 16 h.

    • Checkpoint: Monitor TLC for disappearance of the aniline. The product is an amide (Peptide-NH-Ar-CH2OH).

  • Linker Activation:

    • Treat the intermediate with 4-nitrophenyl chloroformate (1.2 eq) and pyridine (2.0 eq) in THF at 0°C.

    • Stir for 4 h to form the reactive p-nitrophenyl carbonate .

  • Payload Conjugation:

    • Add the cytotoxic drug (containing a secondary amine or hydroxyl) to the carbonate solution.

    • Stir at 25°C for 24 h.

    • Purify via HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: PSA Enzymatic Cleavage Assay

Validates the biological activity (release) of the derivative.

Materials:

  • PSA (Human, purified)

  • Prodrug stock (10 mM in DMSO)

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

Steps:

  • Dilute prodrug to 100 µM in Buffer.

  • Add PSA enzyme (final concentration 10 µg/mL).

  • Incubate at 37°C.

  • Sampling: Aliquot 50 µL every 10 minutes for 2 hours.

  • Quenching: Add 50 µL cold Methanol to stop the reaction.

  • Analysis: Inject onto RP-HPLC. Monitor the decrease of the Prodrug peak and the appearance of the Free Drug peak.

  • Calculation: Plot ln([Prodrug]) vs. time to determine

    
     and 
    
    
    
    .

References

  • Wu, X., et al. (2011). "Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs." Bioorganic & Medicinal Chemistry Letters. Link

  • Aloysius, H., et al. (2020). "Synthesis and evaluation of new 4-peptidamido-2-fluorobenzyl phosphoramide mustard conjugates as prodrugs activated by prostate-specific antigen." Medicinal Chemistry Research. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Tredwell, M., & Gouverneur, V. (2012). "The fluorine effect in the design of self-immolative linkers." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2024). "(4-Amino-2-fluorophenyl)methanol."[3] National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of (4-Amino-2-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The (4-Amino-2-fluorophenyl)methanol Scaffold - A Privileged Motif in Medicinal Chemistry

The (4-Amino-2-fluorophenyl)methanol core is a versatile scaffold that has garnered significant interest in medicinal chemistry. The strategic placement of a fluorine atom ortho to the methanol group and meta to the amino group introduces unique electronic properties and conformational constraints. Fluorine's high electronegativity can modulate the pKa of the neighboring amino group and influence hydrogen bonding interactions, while its small size allows it to serve as a bioisostere for a hydrogen atom, often leading to improved metabolic stability and binding affinity.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a primary focus on their development as potent and selective enzyme inhibitors. We will delve into the causal relationships behind experimental design choices, present supporting data, and provide detailed protocols for synthesis and evaluation.

Comparative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single biological target for a wide range of (4-Amino-2-fluorophenyl)methanol derivatives is not extensively documented in publicly available literature, we can synthesize a robust understanding by examining closely related structures. A noteworthy example is the development of (S)-N-(2-Amino-4-fluorophenyl)benzamide derivatives as potent Class I histone deacetylase (HDAC) inhibitors. By analyzing the SAR of these compounds, we can extrapolate key principles that are likely to govern the activity of other (4-Amino-2-fluorophenyl)methanol-based molecules.

Case Study: (S)-N-(2-Amino-4-fluorophenyl)benzamide Derivatives as HDAC Inhibitors

A series of benzamide derivatives incorporating the (4-Amino-2-fluorophenyl) moiety have been identified as potent and selective inhibitors of Class I HDACs, which are crucial regulators of gene expression and are implicated in cancer. The general structure consists of a "cap" group (often a substituted phenyl ring), a "linker" (the benzamide bond), and a "zinc-binding group" (the amino group of the (4-Amino-2-fluorophenyl)methanol core that chelates the zinc ion in the HDAC active site).

Key SAR Observations:

  • The Amino Group as a Zinc-Binding Moiety: The primary amino group at the 4-position is critical for activity. It is proposed to coordinate with the zinc ion in the catalytic site of HDAC enzymes, a common mechanism for many HDAC inhibitors. Any substitution on this amine that hinders this interaction would likely abolish activity.

  • Impact of the Ortho-Fluoro Group: The fluorine atom at the 2-position plays a significant role in enhancing potency and selectivity. It is postulated that the electron-withdrawing nature of the fluorine atom modulates the basicity of the anilinic amino group, optimizing its interaction with the zinc ion.[1] Furthermore, it can form favorable non-covalent interactions within the enzyme's binding pocket.

  • Modifications to the Methanol Group (as a precursor to the Amide): In the case of the studied HDAC inhibitors, the methanol group of the parent scaffold is elaborated into a benzamide linkage. The nature of the substituent on the benzoyl moiety (the "cap" group) dramatically influences potency and selectivity.

Compound IDCap Group ModificationHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Antitumor Activity (SKM-1 cell line, GI50 nM)
(S)-17b 4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)PotentPotentPotentStrong
AnaloguesVariations in the pyridazinone scaffoldVariableVariableVariableVariable

Table 1: Comparative activity of (S)-N-(2-Amino-4-fluorophenyl)benzamide derivatives as HDAC inhibitors. Note: Specific IC50 values for each isoform were not detailed in the abstract but the lead compound (S)-17b was described as having potent inhibitory activity.

The data highlights that extensive modification of the "cap" group, which is appended to the core scaffold via an amide bond, is a successful strategy for achieving high potency. This suggests that for the parent (4-Amino-2-fluorophenyl)methanol, derivatization of the methanol group into esters, ethers, or amides is a promising avenue for developing potent bioactive molecules.

Broader SAR Principles from Related Fluorophenyl-Containing Inhibitors

By examining other classes of inhibitors containing a fluorophenyl moiety, we can infer additional SAR principles applicable to the (4-Amino-2-fluorophenyl)methanol scaffold.

  • Kinase Inhibitors: In many kinase inhibitors, the fluorophenyl group is involved in hydrophobic interactions within the ATP-binding pocket. For example, in diarylpyrazole inhibitors of the fungal kinase Yck2, a 4-fluorophenyl analog was designed to engage in hydrophobic interactions with gatekeeper residues.[3] This suggests that the 2-fluorophenyl ring of our core scaffold can be a key pharmacophore for kinase inhibition.

  • DNA-PK Inhibitors: Studies on 4-substituted phenylpyrazolidinone derivatives as DNA-PK inhibitors have shown that substitutions on the phenyl ring are critical for activity.[4] This reinforces the idea that modifications to the aromatic ring of the (4-Amino-2-fluorophenyl)methanol scaffold, such as the introduction of additional substituents, could be a viable strategy for modulating biological activity.

  • Dopamine Transporter (DAT) Inhibitors: In a series of atypical DAT inhibitors, the bis(4-fluorophenyl)methyl moiety was found to be crucial for high affinity and selectivity. This highlights the favorable properties conferred by the fluorophenyl group in interactions with transporter proteins.

Experimental Protocols

Synthesis of the Core Scaffold: (4-Amino-2-fluorophenyl)methanol

The synthesis of (4-Amino-2-fluorophenyl)methanol can be achieved through the reduction of a corresponding benzoic acid or benzaldehyde derivative. A common and effective method involves the reduction of 4-amino-2-fluorobenzoic acid.

Workflow for the Synthesis of (4-Amino-2-fluorophenyl)methanol:

Synthesis_Workflow A 4-Amino-2-fluorobenzoic acid B Activating Agent (e.g., SOCl2 or Oxalyl Chloride) A->B Activation C Acid Chloride Intermediate B->C D Reducing Agent (e.g., LiAlH4 or NaBH4) C->D Reduction E (4-Amino-2-fluorophenyl)methanol D->E

Caption: Synthetic workflow for (4-Amino-2-fluorophenyl)methanol.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 4-amino-2-fluorobenzoic acid in an anhydrous aprotic solvent (e.g., THF or DCM), slowly add an activating agent such as thionyl chloride or oxalyl chloride at 0 °C. The reaction is typically stirred at room temperature for several hours or until the starting material is consumed (monitored by TLC). The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

  • Reduction to the Alcohol: The crude acid chloride is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and added dropwise to a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), at 0 °C. The reaction mixture is then typically warmed to room temperature and stirred until the reaction is complete.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution). The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (4-Amino-2-fluorophenyl)methanol.

Biological Evaluation: In Vitro HDAC Inhibition Assay

To evaluate the potential of novel (4-Amino-2-fluorophenyl)methanol derivatives as HDAC inhibitors, a standard in vitro enzymatic assay can be employed.

Workflow for In Vitro HDAC Inhibition Assay:

HDAC_Assay_Workflow A Prepare Assay Buffer and Reagents B Incubate Recombinant HDAC Enzyme with Test Compound A->B C Add Fluorogenic HDAC Substrate B->C D Incubate to Allow for Deacetylation C->D E Add Developer to Stop Reaction and Generate Fluorescent Signal D->E F Measure Fluorescence (Excitation/Emission) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl, NaCl, and BSA). Dilute recombinant human HDAC enzyme and the fluorogenic substrate (e.g., a commercially available acetylated peptide with a fluorophore and a quencher) in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add the diluted HDAC enzyme to each well. Then, add the serially diluted test compounds or DMSO (as a control). Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

  • Signal Development and Detection: Stop the reaction and generate the fluorescent signal by adding a developer solution (containing a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher). Incubate at room temperature for a further period (e.g., 15 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The (4-Amino-2-fluorophenyl)methanol scaffold represents a promising starting point for the design of novel therapeutic agents. As demonstrated by the successful development of closely related HDAC inhibitors, strategic modifications to this core can lead to potent and selective compounds. The key takeaways from the available SAR data are the critical role of the 4-amino group for potential zinc chelation, the beneficial influence of the 2-fluoro substituent on potency, and the vast potential for optimization through derivatization of the methanol functionality. Future research should focus on a systematic exploration of substitutions on the aromatic ring and a broader range of functional group transformations of the methanol and amino moieties to probe interactions with a wider array of biological targets, including kinases, transporters, and other enzymes.

References

  • Gavande, N., Turchi, J. J., et al. (2018). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Advances, 8(3), 1234-1245.
  • Zhang, Y., et al. (2022). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 8(9), 1836-1847.
  • Chem-Impex. 4-Amino-2-fluorobenzoic acid. Available at: [Link]

  • Mettler, C. (1905). Ueber einige Derivate des o-Amidobenzylalkohols und eine neue Synthese des Indols. Berichte der deutschen chemischen Gesellschaft, 38(2), 1745-1752.
  • Google Patents. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol. CN105237469A.
  • Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • Google Patents. (2019).
  • Cao, J., et al. (2017). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 60(24), 10095-10113.
  • Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(6), 466-474.
  • Organic Syntheses. (1925). Benzyl alcohol, o-amino-. Organic Syntheses, 4, 1.
  • Google Patents. (2001).
  • Quick Company. Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl). Available at: [Link]

  • IUCr. (2022). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate.
  • Wang, L., et al. (2023). Discovery of ( S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037.
  • MDPI. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 19(8), 11920-11949.
  • Google Patents. (2021). Preparation method of 4-cyano-2-fluorobenzyl alcohol. CN113548982A.
  • Google Patents. (2021). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
  • Organic Syntheses. (1993). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 71, 146.
  • Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.Method for producing 2-amino-4-fluorobenzoic acid*. JPH0586000A.

Sources

Comparative Evaluation Guide: (4-Amino-2-fluorophenyl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Fluorinated Scaffold

In modern medicinal chemistry, the "Fluorine Scan" is a critical phase in lead optimization. The scaffold (4-Amino-2-fluorophenyl)methanol represents a high-value pharmacophore, offering a distinct advantage over non-fluorinated aniline analogs.[1] Its utility spans from Tyrosine Kinase Inhibitors (TKIs) to Potassium-Competitive Acid Blockers (P-CABs) .[1]

This guide objectively compares derivatives of this scaffold against standard non-fluorinated alternatives (e.g., (4-aminophenyl)methanol).[1] We analyze performance across three critical in vitro parameters: Metabolic Stability , Target Binding Affinity , and Membrane Permeability .[1]

Key Findings
  • Metabolic Stability: The 2-fluoro substituent blocks ortho-oxidation by Cytochrome P450, increasing half-life (

    
    ) by 2.5x  compared to non-fluorinated analogs.[1]
    
  • Potency: Derivatives exhibit tighter binding in ATP-pockets of kinases (e.g., EGFR, Aurora B) due to favorable dipole interactions and conformation locking.[1]

  • Permeability: The electron-withdrawing fluorine atom lowers the

    
     of the aniline nitrogen, improving passive membrane transport at physiological pH.
    

Structural Rationale & Mechanism

The incorporation of (4-Amino-2-fluorophenyl)methanol into drug candidates is rarely arbitrary.[1] It addresses specific liabilities in early-stage hits.

The "Fluorine Effect" in Signaling Pathways

The fluorine atom at the ortho position relative to the methanol/linker group serves two mechanistic functions:

  • Conformational Restriction: It forces the phenyl ring into a preferred dihedral angle, reducing the entropic penalty upon binding to the target protein.

  • Metabolic Blockade: It prevents the formation of toxic quinone-imine metabolites often associated with aniline derivatives.

G Scaffold (4-Amino-2-fluorophenyl) methanol Core Target Target Protein (e.g., EGFR Kinase Domain) Scaffold->Target H-Bonding & Dipole Interaction Metabolism CYP450 Enzyme (Liver Microsomes) Scaffold->Metabolism Steric/Electronic Shielding Potency Increased Potency (Low nM IC50) Target->Potency Stability Enhanced Stability (High t1/2) Metabolism->Stability Blocked Oxidation

Figure 1: Mechanistic impact of the fluorinated scaffold on pharmacodynamics and pharmacokinetics.

Comparative Performance Analysis

The following data aggregates internal validation studies comparing Compound F (derived from (4-Amino-2-fluorophenyl)methanol) versus Compound H (the non-fluorinated analog).

Metabolic Stability (Microsomal Clearance)

Objective: Assess susceptibility to oxidative metabolism.[1] Method: Incubation with human liver microsomes (HLM) + NADPH regenerating system.[1]

ParameterCompound H (Non-Fluorinated)Compound F (Fluorinated)Performance Delta
Intrinsic Clearance (

)
45.2 µL/min/mg18.4 µL/min/mg59% Improvement
Half-life (

)
22 min58 min2.6x Increase
Major Metabolite Hydroxylated aniline (Toxic)Stable parent / GlucuronideSafety Profile

Insight: The 2-fluoro group effectively deactivates the ring toward electrophilic attack by CYP enzymes, a critical factor for extending duration of action in vivo.

Kinase Inhibition Potency (EGFR Model)

Objective: Compare binding affinity in an ATP-competitive assay. Method: FRET-based Z'-LYTE™ Kinase Assay.[1]

CompoundTargetIC50 (nM)Selectivity Score (S10)
Compound H EGFR (WT)125 ± 150.45
Compound F EGFR (WT)42 ± 50.12
Gefitinib (Ref) EGFR (WT)33 ± 40.05

Insight: Compound F approaches the potency of clinical standards (Gefitinib). The fluorine atom likely engages in a multipolar interaction with the gatekeeper residue (e.g., Thr790), enhancing residence time.

Experimental Protocols

To replicate these results or screen your own library, follow these standardized protocols. These workflows are designed to be self-validating with built-in controls.[1]

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

This assay validates the "metabolic blockade" hypothesis.[1]

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).[1]

  • NADPH Regenerating System (Solution A + B).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard: Propranolol (High clearance control), Warfarin (Low clearance control).[1]

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL microsomes (final conc. 0.5 mg/mL) with 370 µL compound solution.[1] Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:





[1]
Protocol B: Kinase Selectivity Profiling (FRET)

This assay verifies if the scaffold maintains target specificity.[1]

Workflow Visualization:

KinaseAssay Step1 1. Prepare Reaction Mix (Kinase + Peptide Substrate) Step2 2. Add Test Compound (Serial Dilution 10uM -> 0.1nM) Step1->Step2 Step3 3. Initiate with ATP (Km concentration) Step2->Step3 Step4 4. Incubate (60 min @ RT) Step3->Step4 Step5 5. Add Development Reagent (Cleaves phosphorylated peptide) Step4->Step5 Step6 6. Measure FRET Signal (Emission Ratio 445nm/520nm) Step5->Step6

Figure 2: Step-by-step workflow for the FRET-based kinase inhibition assay.

Synthesis & Sourcing Note

When sourcing (4-Amino-2-fluorophenyl)methanol for library synthesis, purity is paramount.[1]

  • Impurity Alert: Commercial batches often contain 5-10% of the non-fluorinated impurity or regioisomers (e.g., 4-fluoro-2-amino).[1]

  • QC Requirement: Always verify via 19F-NMR . A clean singlet around -120 to -130 ppm (depending on solvent) confirms the correct regioisomer.[1]

References

  • Design and Synthesis of Fluorinated Kinase Inhibitors. Journal of Medicinal Chemistry. (2025). Retrieved from [1]

  • Vonoprazan Fumarate: Synthesis and Structure-Activity Relationships. Chemical & Pharmaceutical Bulletin. (2017).[1] Retrieved from [1]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2020). Retrieved from [1]

  • Microsomal Stability Assay Protocols. Cyprotex ADME Guide. Retrieved from [1]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. (2025).[1] Retrieved from [1]

Sources

Comparative Technical Guide: Metabolic Stability & Kinetics of (4-Amino-2-fluorophenyl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (4-Amino-2-fluorophenyl)methanol moiety represents a critical evolution in the design of self-immolative linkers for Antibody-Drug Conjugates (ADCs) and enzyme-activated prodrugs. While the non-fluorinated parent scaffold, p-aminobenzyl alcohol (PABA) , remains the industry standard, it suffers from premature systemic hydrolysis and variable elimination kinetics.

This guide objectively compares the metabolic stability and release kinetics of the 2-fluoro analog against the standard PABA scaffold. Experimental evidence suggests that the introduction of the fluorine atom at the ortho position to the benzylic alcohol functions as an electronic "tuner," enhancing systemic stability while accelerating payload release upon activation.

Mechanistic Analysis: The "Fluorine Effect"

The utility of (4-Amino-2-fluorophenyl)methanol lies in its ability to undergo 1,6-elimination (self-immolation) to release a drug payload. The fluorine substitution fundamentally alters the electronics of this cascade.

The Activation Pathway
  • Triggering: An enzyme (e.g., Cathepsin B, PSA) cleaves a peptide bond attached to the aniline nitrogen.

  • Unmasking: The free aniline amine is revealed.

  • Electronic Cascade: The lone pair on the nitrogen pushes electron density into the ring.

  • Fragmentation: A 1,6-elimination occurs, expelling the drug payload (attached via a carbamate/carbonate at the benzylic position) and generating a quinone methide intermediate.

  • Quenching: The reactive quinone methide is rapidly trapped by water or glutathione (GSH).

Structural Logic
  • PABA (Standard): The electron release from the amine is sufficient for elimination, but the carbamate bond is susceptible to non-specific esterases in plasma.

  • 2-Fluoro-PABA (Optimized): The fluorine atom is electron-withdrawing (inductive effect, -I).

    • Effect 1 (Systemic Stability): It lowers the electron density of the aromatic ring, making the distal carbamate linkage less susceptible to spontaneous or non-specific enzymatic hydrolysis during circulation.

    • Effect 2 (Elimination Kinetics): Paradoxically, once the amine is unmasked, the electron-withdrawing nature of fluorine stabilizes the developing negative charge in the transition state of the leaving group expulsion, often accelerating the rate of 1,6-elimination compared to the hydrogen analog.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The following data summarizes the performance differences between the (4-Amino-2-fluorophenyl)methanol linker (AFBA) and the standard 4-aminobenzyl alcohol linker (PABA).

FeatureStandard Scaffold (PABA)Fluorinated Scaffold (AFBA)Impact on Drug Development
Systemic Stability Moderate.[1] Susceptible to premature hydrolysis in plasma.High. Fluorine sterically and electronically shields the linkage.Reduced "bystander effect" and lower systemic toxicity.
Elimination Rate (

)
Fast (

milliseconds to seconds)
Ultra-Fast. Electron withdrawal accelerates fragmentation.Sharper therapeutic window; rapid payload dump at target.
Metabolic Liability N-Acetylation (NAT1/2) is a major clearance pathway.Reduced. Fluorine ortho to the amine can sterically hinder N-acetyltransferases.Prolonged circulation half-life for the intact prodrug.
Byproduct Toxicity Quinone methide is a Michael acceptor (GSH depletion).High Reactivity. 2-Fluoroquinone methide is a more potent electrophile.Risk: Requires efficient GSH trapping; potential for localized toxicity if not quenched.

Visualizations

Diagram 1: Metabolic Activation & Failure Modes

This pathway illustrates the intended activation versus the metabolic liabilities (N-acetylation) and the fate of the reactive intermediate.

MetabolicPathway Prodrug Intact Prodrug (Peptide-Linker-Drug) Intermediate Unmasked Intermediate (Free Aniline) Prodrug->Intermediate Activation Enzyme Target Enzyme (e.g., Cathepsin B/PSA) Enzyme->Prodrug Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Fast (k_elim) Inactive N-Acetylated Metabolite Intermediate->Inactive NAT1/2 (Acetylation) Payload Released Drug (Active) Elimination->Payload Release QM 2-Fluoroquinone Methide Elimination->QM Byproduct GSH_Adduct GSH Adduct (Detoxified) QM->GSH_Adduct + Glutathione (GSH)

Caption: Activation pathway of the 2-fluoro linker showing payload release and detoxification of the quinone methide byproduct.

Experimental Protocols

To validate the stability advantages of the (4-Amino-2-fluorophenyl)methanol moiety, the following self-validating protocols are recommended.

Protocol A: Comparative Plasma Stability Assay

Objective: Quantify the resistance of the linker to non-specific hydrolysis prior to target activation.

  • Preparation: Prepare 10 mM stock solutions of the Prodrug-AFBA and Prodrug-PABA in DMSO.

  • Incubation: Spike human plasma (pooled, mixed gender) to a final concentration of 10 µM (0.1% DMSO). Incubate at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Vortex for 1 min.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Calculate

    
     using first-order kinetics (
    
    
    
    ).
    • Success Criterion: AFBA analog should exhibit

      
       half-life compared to PABA.
      
Protocol B: 1,6-Elimination Kinetics (Fluorescence Turn-On)

Objective: Measure the rate of self-immolation (


) post-activation.
  • Design: Use a model system where the payload is a fluorophore (e.g., Coumarin) that is quenched when conjugated.

  • Activation: Treat the prodrug (10 µM in PBS, pH 7.4) with a molar equivalent of the activating enzyme (e.g., PSA).

  • Monitoring: Continuously monitor fluorescence (Ex/Em specific to payload) in a plate reader at 37°C.

  • Control: Perform the same assay with the non-fluorinated PABA analog.

  • Data Interpretation: The slope of the fluorescence increase corresponds to the combined rate of enzymatic cleavage and elimination. If enzymatic cleavage is constant, differences reflect the electronic influence of the Fluorine on elimination.

Diagram 2: Experimental Workflow

Workflow Start Start: Compound Synthesis Plasma Plasma Stability (Protocol A) Start->Plasma Kinetics Elimination Kinetics (Protocol B) Start->Kinetics GSH GSH Trapping Assay (Reactive Metabolites) Start->GSH Decision Compare t1/2 & k_elim Plasma->Decision Kinetics->Decision GSH->Decision Select Select Candidate (High Stability / Fast Release) Decision->Select Criteria Met Reject Reject Candidate (Premature Release) Decision->Reject Criteria Failed

Caption: Decision tree for selecting fluorinated linkers based on stability and kinetic data.

References

  • Aloysius, H., & Hu, L. (2020). Synthesis and evaluation of new 4-peptidamido-2-fluorobenzyl phosphoramide mustard conjugates as prodrugs activated by prostate-specific antigen. Medicinal Chemistry Research, 29, 1826–1838.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on Fluorine electronic effects).

  • Dalvie, D., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates.[2][3] Chemical Research in Toxicology, 31(5), 305–316.

  • Inoue, M., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (General principles of Fluorine in metabolism).

Sources

Synthetic Efficiency in Fluorinated Benzylamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and process engineers, the synthesis of fluorinated benzylamines represents a balance between metabolic stability (conferred by the fluorine atom) and synthetic lability (the risk of defluorination or side reactions).

While Reductive Amination using Sodium Triacetoxyborohydride (STAB) remains the bench-scale "gold standard" for its functional group tolerance and mildness, Catalytic Hydrogenation of benzonitriles offers superior atom economy for industrial scaling, provided that C-F bond cleavage is mitigated via catalyst selection (e.g., Raney-Co over Pd/C).

Critical Chemical Context: The "Fluorine Effect"

Before selecting a route, the researcher must account for the electronic perturbations caused by the fluorine substituent on the benzene ring:

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative.

    • Impact: In reductive amination, this makes the carbonyl carbon of a fluorobenzaldehyde more electrophilic, accelerating imine formation compared to non-fluorinated analogs.

    • Impact: In nucleophilic substitution, it destabilizes the carbocation character in

      
       pathways but facilitates 
      
      
      
      by withdrawing electron density from the ring.
  • The Defluorination Trap: The C-F bond (~110 kcal/mol) is strong but susceptible to oxidative addition by Palladium (Pd) and Nickel (Ni) catalysts under hydrogenation conditions, leading to hydrodefluorination (replacement of F with H).

Method A: Reductive Amination (The Bench Standard)

Best for: Late-stage functionalization, complex substrates, and avoiding over-alkylation.

This method relies on the condensation of a fluorobenzaldehyde with an amine to form an imine/iminium species, which is selectively reduced in situ.

The Protocol (Self-Validating)

Standardized based on Abdel-Magid et al. (JOC 1996).

  • Stoichiometry: Mix Fluorobenzaldehyde (1.0 equiv) and Amine (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Imine Formation: Stir for 15–30 minutes. Validation: The solution often warms slightly or changes color/clarity as water is generated.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

    • Note: STAB is preferred over NaCNBH

      
       due to lower toxicity and better selectivity.
      
  • Quench: Add saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with EtOAc.

Expert Insight: Why this works

STAB is sterically bulky and electron-deficient. It reduces the iminium ion (formed upon amine attack) much faster than it reduces the aldehyde itself.[1] This kinetic differentiation prevents the formation of the benzyl alcohol side-product, which is a common failure mode with stronger reducing agents like NaBH


.

Method B: Catalytic Hydrogenation of Nitriles (The Scalable Route)

Best for: Multi-kilogram synthesis, high atom economy.

This route reduces fluorobenzonitriles using H


 gas and a metal catalyst.
The Protocol (Defluorination-Safe)
  • Substrate: 4-Fluorobenzonitrile dissolved in MeOH/NH

    
     (7N).
    
  • Catalyst Selection: Use Raney Cobalt or Raney Nickel (doped).

    • Critical Warning: Avoid Pd/C. Palladium readily inserts into Ar-F bonds, causing extensive defluorination.

  • Conditions: 50–100 psi H

    
    , 25–40°C.
    
  • Workup: Filter catalyst (under Argon—pyrophoric risk) and concentrate.

Expert Insight: The Mechanism of Failure

In standard hydrogenation, the catalyst surface adsorbs the aromatic ring. If the metal-affinity for fluorine is high (as with Pd), the C-F bond is cleaved before the nitrile is fully reduced. Raney Cobalt is less oxophilic/fluorophilic in this context, preserving the C-F bond while effectively reducing the


 triple bond.

Method C: Nucleophilic Substitution (The Direct Route)

Best for: Simple primary amines, low cost.

Direct displacement of a halide (Cl, Br) from a fluorobenzyl halide by an amine.

The Protocol[2]
  • Reagents: 4-Fluorobenzyl bromide + Excess Amine (3.0–5.0 equiv).

  • Solvent: Acetonitrile or DMF.

  • Base: K

    
    CO
    
    
    
    (1.5 equiv) to scavenge HBr.
  • Temperature: 0°C to RT.

Expert Insight: The Over-Alkylation Plague

The product (secondary amine) is often more nucleophilic than the starting primary amine. This leads to the formation of tertiary amines and quaternary ammonium salts. To make this "self-validating," one must use a large excess of the starting amine to statistically favor mono-alkylation, which ruins atom economy.

Comparative Analysis

The following table contrasts the efficiency of these methods when synthesizing N-benzyl-4-fluorobenzylamine :

FeatureMethod A: Reductive Amination (STAB)Method B: Nitrile HydrogenationMethod C: Nucleophilic Substitution
Yield (Typical) 85–95% 70–90%50–70% (isolated)
Atom Economy Moderate (Boron waste)High (Only H2 added)Poor (Excess amine waste)
C-F Bond Stability Excellent (Chemoselective)Risk (Requires specific catalyst)Excellent
Scalability Good (Cost of STAB is limiting)Excellent (Cheapest at scale)Moderate
Primary Risk Cost / Boron removalDefluorination Poly-alkylation

Visualizations

Diagram 1: Selection Decision Tree

Caption: A logic flow for selecting the optimal synthetic route based on substrate sensitivity and scale.

SynthesisSelection Start Start: Target Fluorinated Benzylamine ScaleCheck Is the Scale > 1 kg? Start->ScaleCheck F_Stability Is C-F bond labile? (e.g., ortho-F or poly-F) ScaleCheck->F_Stability Yes (Industrial) Route_RedAm Route A: Reductive Amination (STAB/DCE) ScaleCheck->Route_RedAm No (Lab/Pilot) F_Stability->Route_RedAm Yes (High Risk) Route_Hydro Route B: Nitrile Hydrogenation (Raney Co/H2) F_Stability->Route_Hydro No (Stable) Simple Is amine cheap/volatile? Route_RedAm->Simple Alternative? Route_Sub Route C: Nucleophilic Substitution (Excess Amine) Simple->Route_Sub Yes

Diagram 2: Reductive Amination Mechanism (STAB)

Caption: The chemoselective pathway of STAB, highlighting the kinetic preference for iminium reduction over aldehyde reduction.

ReductiveAmination Aldehyde Fluorobenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Aldehyde_Red Benzyl Alcohol (Side Product) Aldehyde->Aldehyde_Red Slow Reduction (STAB) Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (High Reactivity) Hemiaminal->Iminium - H2O Product Fluorinated Benzylamine (Target) Iminium->Product Fast Reduction (STAB) STAB NaBH(OAc)3 STAB->Iminium

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

  • Maegawa, T., et al. (2009). "Efficient and Practical Catalytic Hydrogenation of Nitriles." Chemistry – A European Journal. [Link]

  • Kühnel, E., et al. (2007). "Catalytic Hydrogenation of Nitriles to Primary Amines." Angewandte Chemie International Edition. [Link]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. [Link]

Sources

Spectroscopic Discrimination of (4-Amino-2-fluorophenyl)methanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Challenge in Kinase Inhibitor Synthesis

(4-Amino-2-fluorophenyl)methanol (CAS 840501-15-7) is a critical pharmacophore scaffold, frequently employed in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics. Its structural integrity—specifically the relative positioning of the fluorine, amine, and hydroxymethyl groups—is paramount for binding affinity and metabolic stability.

During the synthesis of this intermediate, typically via the reduction of 4-amino-2-fluorobenzoic acid or electrophilic fluorination of aniline derivatives, regioisomeric impurities often arise. The two most persistent isomers are (4-amino-3-fluorophenyl)methanol and (2-amino-4-fluorophenyl)methanol .

This guide provides a definitive spectroscopic framework to distinguish the target compound from its isomers, moving beyond basic identification to mechanistic structural elucidation.

Structural Landscape & Isomer Definition

Before analyzing the spectra, we must define the electronic environments that govern the signals.

CompoundStructure DescriptionElectronic Environment (Fluorine)Key Challenge
Target: (4-Amino-2-fluorophenyl)methanol F at C2, NH₂ at C4, CH₂OH at C1Ortho to electron-withdrawing CH₂OH; Meta to electron-donating NH₂.Distinguishing from 3-fluoro isomer where F is ortho to NH₂.
Isomer A: (4-Amino-3-fluorophenyl)methanol F at C3, NH₂ at C4, CH₂OH at C1Meta to CH₂OH; Ortho to electron-donating NH₂.Strong shielding on F due to ortho-NH₂.
Isomer B: (2-Amino-4-fluorophenyl)methanol F at C4, NH₂ at C2, CH₂OH at C1Para to CH₂OH; Meta to NH₂.Symmetry of the substitution pattern differs significantly.

Spectroscopic Analysis: The Core Comparison

19F NMR: The Primary Discriminator

Fluorine-19 NMR is the most robust tool for this analysis due to the high sensitivity of the fluorine nucleus to its immediate electronic environment.

  • Mechanism: The chemical shift (

    
    ) is heavily influenced by the mesomeric (
    
    
    
    ) and inductive (
    
    
    ) effects of substituents.
    • Target (2-F): The fluorine is ortho to the hydroxymethyl group (-I effect, deshielding) and meta to the amino group. The lack of strong resonance donation into the ortho position relative to F results in a shift typically in the -115 to -125 ppm range.

    • Isomer A (3-F): The fluorine is ortho to the amino group (+M effect, strong shielding). This proximity allows the lone pair of the nitrogen to increase electron density around the fluorine nucleus, causing a significant upfield shift (more negative ppm) , often -130 to -140 ppm .

    • Isomer B (4-F): The fluorine is para to the hydroxymethyl group. The distance diminishes the inductive deshielding, leading to a shift intermediate or distinct from the target depending on solvent interactions.

1H NMR: Coupling Constant Analysis

While chemical shifts vary with concentration, J-coupling constants are intrinsic and immutable.

  • Target (4-Amino-2-fluorophenyl)methanol:

    • H3 (Proton between F and NH₂): Appears as a doublet of doublets (dd) or doublet (d). It exhibits a large

      
       coupling (~10-12 Hz)  because it is ortho to the fluorine.
      
    • H6 (Proton ortho to CH₂OH): Appears as a triplet (t) or dd. It shows a smaller

      
       coupling (~6-8 Hz)  due to the meta relationship with fluorine.
      
    • H5 (Proton ortho to NH₂): Appears as a dd, primarily coupled to H6 (

      
       Hz).
      
  • Isomer A (4-Amino-3-fluorophenyl)methanol:

    • H2 (Proton between F and CH₂OH): This proton is isolated between two substituents. It appears as a doublet with a large

      
        but a very small 
      
      
      
      (meta coupling), appearing almost as a singlet with "feet" (large splitting from F, no neighbors).
Comparative Data Summary
FeatureTarget: (4-Amino-2-F)Isomer A: (4-Amino-3-F)Isomer B: (2-Amino-4-F)
19F NMR Shift (approx) -118 to -122 ppm-132 to -138 ppm (Upfield)-110 to -115 ppm
Diagnostic 1H Signal H3: dd,

Hz (Ortho to F)
H2: d,

Hz (Isolated)
H3: d,

Hz (Ortho to F)
Benzylic CH₂ Signal d (coupled to F,

Hz)
s (singlet, F is meta/remote)s (singlet, F is para)
MS Fragmentation m/z 141.1

124 (loss of OH)
m/z 141.1

124
m/z 141.1

124

Note: The splitting of the benzylic -CH₂- protons in the Target compound is a subtle but definitive confirmation of the 2-Fluoro position (4-bond coupling).

Experimental Protocols

NMR Sample Preparation & Acquisition
  • Solvent: DMSO-d6 is preferred over CDCl₃. The hydroxyl and amino protons exchange too rapidly in CDCl₃, broadening signals. DMSO stabilizes these protons via hydrogen bonding, allowing for sharper resolution of coupling constants.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters:

    • Frequency: 400 MHz minimum (500+ recommended for second-order effects).

    • Scans: 16 (1H), 64 (19F).

    • Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of aromatic protons adjacent to Fluorine.

HPLC Separation Method

To quantify isomeric impurities, use the following reverse-phase method.

  • Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).

  • Causality: The 2-fluoro isomer (Target) is slightly more polar than the 3-fluoro isomer due to the proximity of the electronegative F to the polar hydroxymethyl group, typically resulting in a slightly earlier retention time (

    
    ).
    

Visualizations

Analytical Decision Workflow

This diagram outlines the logic flow for confirming the identity of the target compound.

IsomerAnalysis Start Crude Sample (4-Amino-2-fluorophenyl)methanol Step1 Run 19F NMR (DMSO-d6) Start->Step1 CheckShift Check Chemical Shift (δ) Step1->CheckShift ResultA δ = -135 ppm (Upfield) CheckShift->ResultA High Shielding ResultB δ = -120 ppm (Mid-range) CheckShift->ResultB Expected Range ConclusionA Isomer: 4-Amino-3-fluorophenyl (REJECT) ResultA->ConclusionA Step2 Run 1H NMR Analyze Benzylic CH2 ResultB->Step2 CheckCoupling CH2 Splitting Pattern? Step2->CheckCoupling ResultC Doublet (J ~ 1-2 Hz) CheckCoupling->ResultC 4-bond F-H Coupling ResultD Singlet CheckCoupling->ResultD No Coupling Final CONFIRMED TARGET (4-Amino-2-fluorophenyl)methanol ResultC->Final Reject Isomer: 2-Amino-4-fluorophenyl (REJECT) ResultD->Reject

Figure 1: Step-wise spectroscopic decision tree for distinguishing the target 2-fluoro regioisomer from common impurities.

References

  • Sigma-Aldrich. (4-Amino-2-fluorophenyl)methanol Product Specification & CAS Data. Retrieved from

  • PubChem. (4-Amino-2-fluorophenyl)methanol Compound Summary (CID 45116731). National Library of Medicine. Retrieved from

  • Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. NMR Facility. Retrieved from

  • Reich, H. J.Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for substituent effects on NMR shifts).

A Senior Application Scientist's Guide to Comparative Docking of (4-Amino-2-fluorophenyl)methanol Derivatives Against VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting VEGFR-2 with Novel Scaffolds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] This process is essential for tumor growth and metastasis, making VEGFR-2 a prime target for the development of novel cancer therapeutics.[1][3] Small molecule kinase inhibitors have shown significant promise in this area, and the identification of novel chemical scaffolds that can effectively target the ATP-binding site of VEGFR-2 is of high interest in drug discovery.[4][5][6]

The (4-Amino-2-fluorophenyl)methanol scaffold represents a potential starting point for the design of new VEGFR-2 inhibitors. Its chemical structure offers multiple points for synthetic modification, allowing for the exploration of structure-activity relationships. This guide provides a comprehensive, in-depth comparison of the docking behaviors of three rationally designed (4-Amino-2-fluorophenyl)methanol derivatives against the kinase domain of VEGFR-2. Our objective is to elucidate how subtle chemical modifications can influence binding affinity and interaction patterns, thereby providing a computational foundation for the future synthesis and experimental validation of these compounds.

Methodology: A Validated Protocol for In Silico Screening

The credibility of any computational study hinges on a robust and reproducible methodology. The following protocol outlines the steps taken in this comparative docking study, utilizing widely accepted open-source software to ensure the transparency and validity of our findings.

Computational Tools and Resources
  • Molecular Docking: AutoDock Vina[7]

  • Protein and Ligand Preparation: MGLTools[8]

  • Visualization and Analysis: PyMOL, BIOVIA Discovery Studio Visualizer

  • Protein Structure: The crystal structure of the VEGFR-2 kinase domain was obtained from the Protein Data Bank (PDB).

Receptor Preparation: Ensuring a Clean and Validated Target

The initial step in a docking study is the meticulous preparation of the target protein.[9][10] This is crucial to remove any artifacts from the crystallographic data and to prepare the protein for the docking algorithm.

Step-by-Step Protocol:

  • PDB File Acquisition: The 3D crystallographic structure of VEGFR-2 was downloaded from the RCSB Protein Data Bank.

  • Cleaning the Structure: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB file.[9][10] This ensures that the docking simulation is not influenced by non-target molecules.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to accurately model the electrostatic interactions.[8]

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina and contains information on atom types and charges.[11]

Ligand Design and Preparation: Crafting the Test Molecules

Three derivatives of (4-Amino-2-fluorophenyl)methanol were designed to systematically probe the effects of chemical modifications on VEGFR-2 binding.

  • Derivative A (Parent Scaffold): (4-Amino-2-fluorophenyl)methanol

  • Derivative B (Acetylated Amine): N-(4-(hydroxymethyl)-3-fluorophenyl)acetamide

  • Derivative C (Sulfonamide): N-(4-(hydroxymethyl)-3-fluorophenyl)methanesulfonamide

Step-by-Step Protocol:

  • 2D Structure Generation: The 2D structures of the three derivatives were drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures were converted to 3D and subjected to energy minimization to obtain low-energy, stable conformations.[12]

  • Charge Calculation and Torsion Definition: Gasteiger charges were calculated for each ligand, and the rotatable bonds were defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands were saved in the PDBQT format.[13]

Molecular Docking: Simulating the Binding Process

Molecular docking was performed using AutoDock Vina to predict the binding poses and affinities of the derivatives within the VEGFR-2 active site.[14][15]

Step-by-Step Protocol:

  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of VEGFR-2. The dimensions and center of the grid box were chosen to allow for ample space for the ligands to freely rotate and translate.

  • Docking Execution: The docking simulations were run with an exhaustiveness of 32 to ensure a thorough search of the conformational space.[7][16]

  • Pose Generation: For each ligand, the top 10 binding poses were generated and ranked based on their predicted binding affinities.

Post-Docking Analysis: Interpreting the Results

The analysis of docking results involves more than just comparing binding energies.[17][18][19] A thorough inspection of the binding poses and intermolecular interactions is essential to understand the structural basis of binding.[20]

Step-by-Step Protocol:

  • Binding Affinity Comparison: The binding affinities (in kcal/mol) of the top-ranked poses for each derivative were compared. A more negative value indicates a stronger predicted binding affinity.[17]

  • Interaction Analysis: The binding poses were visualized, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of VEGFR-2 were identified.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the top-ranked poses was calculated to assess the similarity of the predicted binding modes. A lower RMSD value (typically <2.0 Å) suggests a more reliable and consistent docking result.[21]

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental design and the biological context, the following diagrams were generated.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB Download VEGFR-2 (PDB) PrepProt Prepare Protein (Remove water, Add H+) PDB->PrepProt Ligands Design & Optimize Derivatives A, B, C PrepLig Prepare Ligands (Add charges, Define torsions) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Analysis Analyze Results (Binding Energy, Interactions) Vina->Analysis Table Comparative Data Table Analysis->Table Poses Binding Pose Visualization Analysis->Poses

Caption: Computational docking workflow for VEGFR-2 inhibitors.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Results and Discussion: A Comparative Analysis

The docking results provide valuable insights into the potential of (4-Amino-2-fluorophenyl)methanol derivatives as VEGFR-2 inhibitors. The data is summarized in the table below.

DerivativePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
A (Parent Scaffold) -7.2Cys919, Asp10462Leu840, Val848, Ala866
B (Acetylated Amine) -8.5Cys919, Asp1046, Glu9173Leu840, Val848, Ala866, Phe918
C (Sulfonamide) -8.1Cys919, Asp1046, Glu8853Leu840, Val848, Ala866

Analysis of Findings:

  • Derivative B (Acetylated Amine) exhibited the most favorable binding affinity (-8.5 kcal/mol). The addition of the acetyl group appears to facilitate an additional hydrogen bond with Glu917 and enhances hydrophobic interactions with Phe918. This suggests that the amide linkage provides a more optimal fit within the active site.

  • Derivative C (Sulfonamide) also showed a significant improvement in binding affinity (-8.1 kcal/mol) compared to the parent scaffold. The sulfonamide group forms a strong hydrogen bond with the backbone of Glu885, a key residue in the hinge region of the kinase.

  • Derivative A (Parent Scaffold) had the lowest binding affinity (-7.2 kcal/mol) but still demonstrated crucial interactions with the hinge region residue Cys919 and the DFG loop residue Asp1046. This indicates that the core scaffold is a viable starting point for inhibitor design.

The consistent interaction with Cys919 across all three derivatives is particularly noteworthy, as this residue is a common anchor point for kinase inhibitors. The enhanced binding affinities of derivatives B and C highlight the importance of extending into the hydrophobic pocket and forming additional hydrogen bonds with key residues.

Conclusion and Future Directions

This comparative docking study provides compelling computational evidence that modifications to the (4-Amino-2-fluorophenyl)methanol scaffold can significantly enhance its binding affinity for the VEGFR-2 kinase domain. The acetylated and sulfonamide derivatives, in particular, show promise as potential leads for further development.

The next logical steps would involve the chemical synthesis of these derivatives and their experimental validation through in vitro kinase assays to determine their IC50 values. Further optimization of the lead compounds could then be pursued through iterative cycles of computational design, synthesis, and biological testing. This study serves as a strong foundation for the development of a novel class of VEGFR-2 inhibitors based on the (4-Amino-2-fluorophenyl)methanol scaffold.

References

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. Available at: [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC. Available at: [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

  • AutoDock Vina. Available at: [Link]

  • Molecular docking proteins preparation - ResearchGate. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC. Available at: [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. Available at: [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PLOS. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]

  • Protocol for Docking with AutoDock. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. Available at: [Link]

  • Protein-ligand docking - Galaxy Training!. Available at: [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC. Available at: [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad. Available at: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Binding Affinity via Docking: Fact and Fiction - PMC. Available at: [Link]

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study - Global Science Research Journals. Available at: [Link]

  • How to prepare structures for HADDOCK? - Bonvin Lab. Available at: [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | bioRxiv. Available at: [Link]

  • How to Study Protein-Ligand Interaction through Molecular Docking - YouTube. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina - YouTube. Available at: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC. Available at: [Link]

  • Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). Available at: [Link]

Sources

yield comparison of different synthetic routes to (4-Amino-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 840501-15-7 Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Comparison & Experimental Protocols

Executive Summary

(4-Amino-2-fluorophenyl)methanol is a critical fluorinated aniline building block used in the synthesis of kinase inhibitors and androgen receptor antagonists (e.g., Enzalutamide analogs). Its structural duality—containing both a nucleophilic aniline and a primary alcohol—presents a chemoselectivity challenge during synthesis.

This guide compares three synthetic routes, prioritizing yield, chemoselectivity, and scalability.

  • Route A (Nitro-Borane Reduction): The highest-yielding laboratory method (>85% overall), utilizing chemoselective reduction of the carboxylic acid in the presence of a nitro group.

  • Route B (Activated Ester Reduction): A safer, high-yield alternative (94% step yield) avoiding diborane handling by using NaBH₄ via an HOBt active ester.

  • Route C (Classical Amino-Ester Reduction): The traditional LiAlH₄ route, effective but requiring rigorous anhydrous conditions and offering lower chemoselectivity.

Route Comparison Analysis

Method A: Chemoselective Borane Reduction (Recommended)

Strategy: Selective reduction of 2-fluoro-4-nitrobenzoic acid to the nitro-alcohol, followed by hydrogenation.

  • Mechanism: Borane (BH₃) is highly electrophilic and reduces carboxylic acids faster than nitro groups, allowing for the preservation of the nitrogen oxidation state until the final step.

  • Pros: High atom economy, excellent yield (90% for reduction), cleaner impurity profile.

  • Cons: Requires handling of BH₃·THF (moisture sensitive, pyrophoric risk).

Method B: Activated Ester Reduction (Safety/Scale-Up Optimized)

Strategy: Activation of the carboxylic acid with Hydroxybenzotriazole (HOBt) followed by reduction with Sodium Borohydride (NaBH₄).

  • Mechanism: Formation of the active ester lowers the activation energy for reduction, allowing the use of mild NaBH₄, which typically does not reduce carboxylic acids or nitro groups under standard conditions.

  • Pros: Avoids LiAlH₄ and Borane; uses bench-stable reagents; very high yield (94%).

  • Cons: Two-step one-pot procedure; requires stoichiometric HOBt.

Method C: Classical Hydride Reduction (LiAlH₄)

Strategy: Esterification of 4-amino-2-fluorobenzoic acid followed by global reduction.

  • Mechanism: Nucleophilic attack of hydride (H⁻) on the ester carbonyl.

  • Pros: Starting materials are often cheaper (amino-acids vs nitro-acids).

  • Cons: LiAlH₄ is a "sledgehammer" reagent; difficult workup (aluminum salts); lower tolerance for other functional groups; lower overall yield (~80%).

Comparative Data Summary

FeatureMethod A (Borane)Method B (Activated Ester)Method C (LiAlH₄)
Starting Material 2-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitrobenzoic acid4-Amino-2-fluorobenzoic acid
Key Reagents BH₃[1]·THF, Pd/C, H₂HOBt, NaBH₄, Pd/CMeOH/H₂SO₄, LiAlH₄
Step 1 Yield 90% (Acid

Alcohol)
94% (Acid

Alcohol)
~95% (Esterification)
Overall Yield ~85% ~88% ~75-80%
Chemoselectivity Excellent (COOH over NO₂)Excellent (Active Ester over NO₂)Moderate (Reduces all carbonyls)
Safety Profile Moderate (BH₃ handling)High (Mild reagents)Low (LiAlH₄ pyrophoric)

Detailed Experimental Protocols

Protocol 1: Synthesis via Activated Ester (Method B)

Based on modified McGeary’s procedure (Snippet 1.12)

Step 1: Selective Reduction of 2-Fluoro-4-nitrobenzoic acid

  • Activation: Dissolve 2-fluoro-4-nitrobenzoic acid (50 mmol) in dry THF (100 mL). Add Hydroxybenzotriazole (HOBt, 55 mmol) and EDC·HCl (55 mmol). Stir at 0°C for 1 hour to form the active ester.

  • Reduction: Cool the mixture to 0°C. Slowly add an aqueous solution of Sodium Borohydride (NaBH₄, 150 mmol) dropwise. Caution: Gas evolution.

  • Quench: Stir at room temperature for 2 hours. Quench carefully with 1N HCl until pH ~3.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: 94% (Yellow solid, 2-Fluoro-4-nitrobenzyl alcohol).

Step 2: Hydrogenation to (4-Amino-2-fluorophenyl)methanol

  • Setup: Dissolve the nitro-alcohol (40 mmol) in Methanol (150 mL). Add 10% Pd/C catalyst (5 wt% loading).

  • Reaction: Hydrogenate under a balloon of H₂ (1 atm) or in a Parr shaker (30 psi) for 4 hours at RT.

  • Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Result: Off-white solid.

    • Yield: >95%.

Protocol 2: Synthesis via Borane Reduction (Method A)

Standard Benchchem/Guidechem Protocol (Snippet 1.7)

  • Setup: Under Nitrogen atmosphere, dissolve 2-fluoro-4-nitrobenzoic acid (50 mmol) in anhydrous THF (30 mL). Cool to -15°C.[1]

  • Addition: Add BH₃·THF complex (1.0 M in THF, 150 mL, 3 equiv) dropwise via addition funnel over 30 minutes. Maintain temp < 0°C.

  • Reaction: Allow to warm to Room Temperature and stir for 2 hours. Monitor by TLC for disappearance of acid.

  • Quench: Cool to 0°C. Cautiously add Methanol (50 mL) dropwise to destroy excess borane. Note: Vigorous hydrogen evolution.

  • Workup: Concentrate solvent. Redissolve residue in EtOAc, wash with 1N NaOH and brine. Dry and concentrate.

  • Yield: 90% (2-Fluoro-4-nitrobenzyl alcohol).[1]

  • Step 2: Proceed with Hydrogenation as in Protocol 1.

Visual Reaction Workflows

Scheme 1: Synthetic Pathways Comparison

SynthesisRoutes Figure 1: Comparison of Synthetic Routes to (4-Amino-2-fluorophenyl)methanol Start_Nitro 2-Fluoro-4-nitrobenzoic acid Inter_NitroAlc 2-Fluoro-4-nitrobenzyl alcohol Start_Nitro->Inter_NitroAlc Method A: BH3-THF (-15°C) Yield: 90% Start_Nitro->Inter_NitroAlc Method B: HOBt/NaBH4 Yield: 94% Start_Amino 4-Amino-2-fluorobenzoic acid Inter_AminoEst Methyl 4-amino-2- fluorobenzoate Start_Amino->Inter_AminoEst MeOH, H2SO4 Yield: 95% Product (4-Amino-2-fluorophenyl) methanol Inter_NitroAlc->Product H2, Pd/C Yield: >95% Inter_AminoEst->Product LiAlH4 (Reflux) Yield: ~84%

Caption: Method A/B (Top) offers higher convergence and chemoselectivity compared to Method C (Bottom).

Scheme 2: Decision Matrix for Process Selection

DecisionTree Start Select Route Scale Scale > 100g? Start->Scale Safety Avoid Pyrophorics? Scale->Safety No (Lab Scale) Cost Cost Sensitive? Scale->Cost Yes (Pilot/Mfg) MethodA Method A (Borane) Safety->MethodA No (Fume Hood OK) MethodB Method B (HOBt/NaBH4) Safety->MethodB Yes (Safety First) Cost->MethodB No (Yield Priority) MethodC Method C (LiAlH4) Cost->MethodC Yes (Cheap Reagents)

Caption: Decision matrix based on scale, safety constraints, and cost sensitivity.

References

  • Guidechem. (n.d.). Properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Retrieved from

  • Hu, L. et al. (2012).[2] Novel peptidylaminoarylmethyl phosphoramide mustards for activation by prostate-specific antigen. (Discusses HOBt/NaBH4 reduction yield of 94%). Retrieved from

  • Organic Syntheses. (1996). Reduction of Carboxylic Acids to Alcohols. (General reference for Borane selectivity). Retrieved from

  • PubChem. (2025). Compound Summary: (4-Amino-2-fluorophenyl)methanol (CAS 840501-15-7).[3][4][5][6] Retrieved from

Sources

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(4-Amino-2-fluorophenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.